Teneligliptin D8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-POOPOPQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)([2H])[2H])([2H])[2H])C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Teneligliptin D8: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Teneligliptin D8, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. The document elucidates the chemical structure, physicochemical properties, and the mechanistic role of its non-deuterated counterpart in glucose homeostasis. Detailed experimental protocols for the in vitro assessment of DPP-4 inhibition and the quantification of active glucagon-like peptide-1 (GLP-1) are provided. Furthermore, this guide outlines the application of this compound as an internal standard in analytical methodologies, crucial for pharmacokinetic and metabolic studies. The information is presented to support researchers, scientists, and drug development professionals in their advanced studies of Teneligliptin and its analogs.
Introduction
Teneligliptin is a potent, third-generation, oral hypoglycemic agent that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1] this compound, a stable isotope-labeled version of Teneligliptin, serves as an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for mass spectrometry-based quantification of Teneligliptin in biological matrices.[2] Its use significantly improves the accuracy and precision of such assays.[2] This guide delves into the core chemical and physical characteristics of this compound, its parent compound's mechanism of action, and detailed experimental procedures relevant to its study.
Chemical Structure and Properties
The chemical structures of Teneligliptin and its deuterated analog, this compound, are foundational to their function. The defining feature of this compound is the incorporation of eight deuterium atoms on the piperazine ring, which imparts a higher molecular weight without significantly altering its chemical properties.
Table 1: Chemical and Physical Properties of Teneligliptin and this compound
| Property | Teneligliptin | This compound | Reference(s) |
| IUPAC Name | --INVALID-LINK--methanone | --INVALID-LINK--methanone | [3] |
| Chemical Formula | C₂₂H₃₀N₆OS | C₂₂H₂₂D₈N₆OS | |
| Molecular Weight | 426.58 g/mol | 434.63 g/mol | |
| CAS Number | 760937-92-6 | 1391012-95-5 | |
| Solubility | Readily soluble in water; sparingly soluble in methanol; slightly insoluble in ethanol and acetonitrile. Soluble in DMSO and DMF (~30 mg/mL). | Not explicitly reported, but expected to be very similar to Teneligliptin. | |
| pKa (Strongest Basic) | 9.38 | Not explicitly reported, but expected to be very similar to Teneligliptin. |
Note: The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility and pKa of this compound are expected to be nearly identical to those of Teneligliptin.
Mechanism of Action: The Incretin Pathway
Teneligliptin exerts its therapeutic effect by modulating the incretin signaling pathway. The core of this mechanism is the inhibition of the DPP-4 enzyme.
Experimental Protocols
Synthesis of this compound
Proposed Synthetic Approach:
One common method for deuterium labeling of a piperazine ring involves the reduction of a piperazine-dione precursor with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).
In Vitro DPP-4 Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of Teneligliptin.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Teneligliptin
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Teneligliptin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the Teneligliptin stock solution in DPP-4 Assay Buffer to achieve a range of desired concentrations.
-
Dilute the recombinant human DPP-4 enzyme to the working concentration in cold DPP-4 Assay Buffer.
-
Prepare the fluorogenic DPP-4 substrate solution in DPP-4 Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add DPP-4 enzyme and assay buffer (with the same final concentration of solvent as the inhibitor wells).
-
Inhibitor wells: Add DPP-4 enzyme and the corresponding Teneligliptin dilution.
-
-
Pre-incubation:
-
Add 50 µL of the diluted enzyme solution to the control and inhibitor wells.
-
Add 50 µL of the corresponding Teneligliptin dilution or solvent control.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 100 µL of the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of DPP-4 inhibition for each Teneligliptin concentration relative to the control wells.
-
Plot the percentage inhibition against the logarithm of the Teneligliptin concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Quantification of Active GLP-1 Levels
This protocol describes the assessment of active GLP-1 levels in plasma following Teneligliptin administration, typically using an ELISA method.
Materials:
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC) and an anticoagulant (e.g., EDTA)
-
Centrifuge
-
Active GLP-1 ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection and Handling:
-
Collect blood samples at baseline and at specified time points after Teneligliptin administration.
-
Immediately place the blood collection tubes on ice to prevent GLP-1 degradation.
-
Within 30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.
-
Aliquot the plasma into cryovials and store at -80°C until analysis.
-
-
ELISA Procedure (General Guideline):
-
Follow the specific instructions provided with the active GLP-1 ELISA kit.
-
Typically, the procedure involves adding plasma samples and standards to a microplate pre-coated with an anti-GLP-1 antibody.
-
After incubation and washing steps, a detection antibody and a substrate are added to generate a colorimetric or chemiluminescent signal.
-
-
Measurement:
-
Read the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal of the standards against their known concentrations.
-
Determine the concentration of active GLP-1 in the plasma samples by interpolating their signals on the standard curve.
-
Analyze the change in active GLP-1 levels from baseline at different time points post-administration.
-
Analytical Method for Teneligliptin Quantification using LC-MS/MS
This compound is primarily used as an internal standard for the quantification of Teneligliptin in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
General Procedure:
-
Sample Preparation:
-
To a plasma sample, add a known amount of this compound solution (internal standard).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample into the HPLC system.
-
Separate Teneligliptin and this compound from other plasma components on a suitable C18 column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Teneligliptin and this compound in positive ion mode.
-
Table 2: MRM Transitions for Teneligliptin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Teneligliptin | 427.2 | 243.1 | |
| This compound | 435.2 | 251.3 |
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Teneligliptin to this compound against the concentration of Teneligliptin standards.
-
Determine the concentration of Teneligliptin in the unknown samples from the calibration curve.
-
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Teneligliptin in biological matrices, which is critical for pharmacokinetic and metabolic studies. Understanding its chemical structure, in conjunction with the pharmacological and mechanistic aspects of its non-deuterated parent compound, provides a robust framework for advanced research in the field of diabetes and metabolic diseases. The detailed experimental protocols provided in this guide serve as a practical resource for scientists and researchers, facilitating further exploration into the therapeutic potential and properties of Teneligliptin.
References
A Comprehensive Technical Guide to the Synthesis and Purification of Teneligliptin-D8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and characterization of Teneligliptin-D8, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies.
Introduction
Teneligliptin is a potent oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1] It functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing their breakdown, Teneligliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1]
Deuterated drug analogs, such as Teneligliptin-D8, are crucial tools in pharmaceutical research. The incorporation of deuterium at specific molecular positions can alter the metabolic profile of a drug, often leading to a longer half-life. More commonly, deuterated compounds serve as ideal internal standards for quantitative bioanalytical assays using mass spectrometry due to their similar chemical properties to the parent drug but distinct mass.[2][3] Teneligliptin-D8, with deuterium atoms on the piperazine ring, is widely used as an internal standard in LC-MS/MS-based pharmacokinetic studies of Teneligliptin.
This guide details a plausible synthetic route and purification strategy for Teneligliptin-D8, based on established methods for the non-deuterated parent compound and general procedures for isotopic labeling.
Mechanism of Action: The Incretin Pathway
Teneligliptin's therapeutic effect is mediated through the potentiation of the incretin signaling pathway. The following diagram illustrates the mechanism of action.
Synthesis of Teneligliptin-D8
The synthesis of Teneligliptin-D8 can be achieved by adapting established synthetic routes for Teneligliptin, utilizing a deuterated piperazine intermediate. A plausible retrosynthetic analysis is outlined below, followed by a proposed experimental protocol.
Retrosynthetic Strategy
Proposed Experimental Protocol
Step 1: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-D8
A common method for introducing deuterium into a piperazine ring involves the reduction of a piperazinedione precursor with a deuterated reducing agent, such as lithium aluminum deuteride (LAD).
-
Preparation of the piperazinedione precursor: The synthesis begins with the reaction of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)amine with a suitable reagent to form a protected piperazine-2,6-dione.
-
Reduction with LAD: The piperazinedione is then reduced with lithium aluminum deuteride in an anhydrous solvent like tetrahydrofuran (THF) to yield the fully deuterated piperazine ring.
Step 2: Reductive Amination to form Intermediate B
-
A solution of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-D8 and a suitable N-protected-4-oxopyrrolidine-2-carboxamide derivative (e.g., 9H-fluoren-9-ylmethyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate) are dissolved in a solvent such as dichloromethane.
-
A reducing agent, for example, sodium triacetoxyborohydride, is added portion-wise to the mixture.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or LC-MS.
-
The reaction is quenched, and the product is extracted and purified.
Step 3: Deprotection and Amide Bond Formation to Yield Teneligliptin-D8
-
The protecting group on the pyrrolidine nitrogen of the intermediate from Step 2 is removed under appropriate conditions (e.g., piperidine for an Fmoc group).
-
The resulting amine is then coupled with (S)-thiazolidine-3-carboxylic acid using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
The crude Teneligliptin-D8 is obtained after work-up.
Summary of Proposed Synthesis Data
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Synthesis of deuterated piperazine intermediate | Piperazinedione precursor, Lithium aluminum deuteride | THF | 75-85 |
| 2 | Reductive amination | N-protected-4-oxopyrrolidine, Sodium triacetoxyborohydride | Dichloromethane | 60-70 |
| 3 | Deprotection and final coupling | Piperidine, (S)-thiazolidine-3-carboxylic acid, EDC, DIPEA | Dichloromethane | 80-90 |
| Overall | - | - | - | 36-53 |
Purification of Teneligliptin-D8
High purity of Teneligliptin-D8 is essential for its use as an internal standard. Crystallization is a highly effective method for purification.
Proposed Purification Protocol
-
The crude Teneligliptin-D8 obtained from the synthesis is dissolved in a minimal amount of a suitable hot solvent, such as methanol or a mixture of methanol and tertiary butanol.
-
The solution can be treated with activated charcoal to remove colored impurities and then filtered while hot.
-
The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.
-
An anti-solvent, such as diethyl ether or n-heptane, can be added to enhance precipitation.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >99.5% is desirable.
Purification Data Summary
| Method | Solvent System | Expected Purity (by HPLC) | Recovery Yield (%) |
| Crystallization | Methanol / Diethyl ether | >99.5% | 85-95 |
| Crystallization | Methanol / t-Butanol | >99.7% | 80-90 |
Analytical Characterization
The identity and purity of the synthesized Teneligliptin-D8 must be confirmed through various analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary technique for confirming the molecular weight and for the quantitative analysis of Teneligliptin-D8.
Experimental Protocol:
-
Sample Preparation: A stock solution of Teneligliptin-D8 is prepared in methanol. For analysis, this is further diluted with the mobile phase.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Quantitative Data:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Teneligliptin | 427.2 | 243.1 | 35 |
| Teneligliptin-D8 (IS) | 435.2 | 251.3 | 35 |
| Teneligliptin Sulfoxide (M1) | 443.2 | 68.2 | 40 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels.
Expected Spectral Features for Teneligliptin-D8:
-
¹H NMR: The proton NMR spectrum of Teneligliptin-D8 will be very similar to that of Teneligliptin, with the key difference being the absence of signals corresponding to the protons on the piperazine ring. The integration of the remaining proton signals will be consistent with the non-deuterated parts of the molecule.
-
¹³C NMR: The carbon signals for the deuterated positions on the piperazine ring will appear as multiplets with reduced intensity due to C-D coupling.
Reference ¹H NMR Data for Teneligliptin (in DMSO-d₆): A published ¹H NMR spectrum of Teneligliptin shows characteristic peaks for the methyl group on the pyrazole ring (~1.9 ppm), various protons on the piperazine and pyrrolidine rings (in the range of 2-5 ppm), and aromatic protons (6-8 ppm). The absence of the piperazine proton signals in the spectrum of the D8 analog would be a key confirmation of successful deuteration.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and purification of Teneligliptin-D8 for research purposes. The proposed methodologies are based on established chemical principles and published procedures for the non-deuterated analog. The successful synthesis and rigorous characterization of Teneligliptin-D8 will provide a reliable internal standard for pharmacokinetic and metabolic studies, contributing to a better understanding of the clinical pharmacology of Teneligliptin. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available starting materials.
References
An In-depth Technical Guide to the In Vitro Mechanism of Action of Teneligliptin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the fundamental in vitro mechanism of action of Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. It provides detailed experimental protocols, quantitative inhibitory data, and visual representations of key biological pathways and workflows. While the topic specifies Teneligliptin D8, it is critical to note that the D8 designation refers to a deuterated isotopic variant of Teneligliptin, which is typically used as an internal standard in analytical and pharmacokinetic studies. Its core biological mechanism of action is identical to that of Teneligliptin.
Primary Mechanism of Action: DPP-4 Inhibition
Teneligliptin's primary therapeutic effect stems from its potent and selective inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] DPP-4 is a serine protease responsible for the degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, Teneligliptin prevents the inactivation of these incretins, thereby increasing their circulating levels.[2] This enhancement of active GLP-1 and GIP leads to glucose-dependent stimulation of insulin secretion and suppression of glucagon release, contributing to improved glycemic control.
Teneligliptin's unique "J-shaped" chemical structure, formed by five consecutive rings, allows for strong and stable binding to the DPP-4 enzyme, contributing to its high potency and long duration of action.
References
Pharmacokinetic Profile of Teneligliptin in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Understanding its pharmacokinetic profile in preclinical animal models is crucial for drug development and predicting its behavior in humans. This technical guide provides an in-depth summary of the available data on the pharmacokinetics of Teneligliptin in various animal models. It is important to note that while the topic specifies Teneligliptin D8, the available research literature primarily focuses on the pharmacokinetics of the parent compound, Teneligliptin. This compound, a deuterated version of Teneligliptin, is most commonly utilized as an internal standard in bioanalytical methods for the accurate quantification of Teneligliptin in biological matrices.[3][4] This guide will therefore focus on the comprehensive pharmacokinetic profile of Teneligliptin in animal models, with the understanding that this compound is a critical tool in obtaining this data.
I. Quantitative Pharmacokinetic Parameters
The pharmacokinetic parameters of Teneligliptin have been characterized in several animal models, primarily in rats and mice. The following tables summarize the key quantitative data from these studies.
Table 1: Single-Dose Oral Pharmacokinetics of Teneligliptin in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Animal Model | Reference |
| 0.1 | 85.46 ± 0.24 | 0.75 - 0.88 | - | - | Rats | [5] |
| 0.3 | - | 0.75 - 0.88 | - | - | Rats | |
| 1.0 | - | 0.75 - 0.88 | - | - | Rats |
Table 2: Tissue Distribution of [¹⁴C]Teneligliptin in Sprague-Dawley Rats after a Single Oral Dose (1 mg/kg)
| Tissue | Tmax (h) | Elimination T½ (h) | Key Finding | Reference |
| Plasma | - | 6.5 | - | |
| Kidney | 0.5 | 68.3 | High radioactivity concentrations detected. | |
| Liver | 0.5 | 69.0 | High radioactivity concentrations detected. | |
| Lung | 0.5 | - | Predominantly distributed. | |
| Spleen | 0.5 | - | Predominantly distributed. | |
| Pituitary Gland | 0.5 | - | Predominantly distributed. | |
| Testis | 5 | - | Delayed Tmax compared to other tissues. | |
| Epididymis | 5 | - | Delayed Tmax compared to other tissues. | |
| Cecum | 5 | - | Delayed Tmax compared to other tissues. | |
| Large Intestine | 12 | - | Delayed Tmax compared to other tissues. |
II. Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following sections describe the experimental protocols used in the cited studies.
A. Animal Models and Dosing
-
Rat Studies: Male Sprague-Dawley rats were frequently used. For oral administration studies, Teneligliptin was administered at doses ranging from 0.1 to 1.0 mg/kg. For tissue distribution studies, radiolabeled [¹⁴C]Teneligliptin was administered orally at a single dose of 1 mg/kg.
-
Mouse Studies: In a study investigating metabolic abnormalities, female C57BL/6 mice were used. Ovariectomized mice on a high-fat diet were administered Teneligliptin at a dose of 60 mg/kg per day.
B. Sample Collection and Bioanalysis
-
Plasma Sample Collection: Blood samples were collected at various time points post-dosing to characterize the plasma concentration-time profile of Teneligliptin.
-
Bioanalytical Method: Plasma concentrations of Teneligliptin were determined using a validated ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) method.
-
Sample Preparation: Protein precipitation using acetonitrile was employed to extract Teneligliptin and the internal standard (Sitagliptin or Teneligliptin-d8) from the plasma matrix.
-
Chromatographic Separation: Separation was achieved on a Poroshell 120 EC-C18 column with a gradient mobile phase consisting of 10mM ammonium formate and acetonitrile.
-
Mass Spectrometric Detection: Detection was performed using positive ion electrospray ionization high-resolution accurate mass spectrometry, monitoring the [M+H]⁺ ions for Teneligliptin and the internal standard. The validated quantification range for Teneligliptin in plasma was 1.00–1000 ng/mL.
-
C. Tissue Distribution Study
-
Methodology: Following the oral administration of [¹⁴C]Teneligliptin to Sprague-Dawley rats, the radioactivity concentrations in various tissues were measured over time to determine the extent and rate of distribution. This study aimed to understand the in vivo distribution of Teneligliptin and identify target tissues.
III. Visualizations
The following diagrams illustrate key processes related to the pharmacokinetic studies of Teneligliptin.
IV. Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
A. Absorption
Following oral administration in rats, Teneligliptin is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) observed between 0.75 and 0.88 hours.
B. Distribution
Tissue distribution studies in Sprague-Dawley rats using [¹⁴C]Teneligliptin revealed that the drug is predominantly distributed to the kidney and liver, followed by the lung, spleen, and pituitary gland. The elimination half-life from the kidney (68.3 h) and liver (69.0 h) was significantly longer than that from plasma (6.5 h), suggesting high affinity and retention in these tissues. This prolonged tissue retention is likely associated with the high binding affinity of Teneligliptin for DPP-4, which is highly expressed in these organs.
C. Metabolism
Teneligliptin is metabolized by both cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3). In plasma, the most abundant metabolite is a thiazolidine-1-oxide derivative, designated as M1.
D. Excretion
Teneligliptin is eliminated through multiple pathways. Approximately 34.4% of the drug is excreted unchanged via the kidneys, while the remaining 65.6% is eliminated after metabolism through both renal and hepatic routes. A mass balance study showed that after 216 hours of administration of ¹⁴C-labeled Teneligliptin, the cumulative excretion in urine and feces was 45.4% and 46.5%, respectively.
V. Conclusion
The pharmacokinetic profile of Teneligliptin in animal models demonstrates rapid absorption, wide tissue distribution with significant retention in DPP-4 rich organs, and elimination through both metabolism and renal excretion. These preclinical findings have been instrumental in guiding the clinical development of Teneligliptin. The use of deuterated Teneligliptin (this compound) as an internal standard is a critical component of the bioanalytical methods that enable the precise characterization of these pharmacokinetic properties. This technical guide provides a consolidated resource for researchers and professionals in the field of drug development, offering a comprehensive overview of the preclinical pharmacokinetics of Teneligliptin.
References
- 1. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpscr.info [ijpscr.info]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. Pharmacokinetic and protein binding profile of peptidomimetic DPP-4 inhibitor - Teneligliptin in rats using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo metabolism and degradation pathways of Teneligliptin D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vivo metabolism and degradation pathways of Teneligliptin. While specific data for its deuterated analog, Teneligliptin D8, is not extensively available in the public domain, the metabolic fate of Teneligliptin is well-documented. It is generally understood that deuteration is a tool used in pharmacokinetic studies, often to serve as an internal standard for analytical measurements or to probe kinetic isotope effects, and does not typically alter the qualitative metabolic pathways. Therefore, the information presented herein for Teneligliptin is considered highly relevant to understanding the biotransformation of this compound.
Executive Summary
Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, undergoes metabolism primarily through oxidation by Cytochrome P450 (CYP) 3A4 and Flavin-Containing Monooxygenases (FMO) 1 and 3.[1] The principal metabolite is a thiazolidine-1-oxide derivative, designated as M1.[1][2][3] The drug and its metabolites are eliminated through both renal and fecal excretion, with a significant portion of the parent drug being excreted unchanged.[1] This dual excretion pathway contributes to its clinical utility in patients with renal impairment.
Pharmacokinetic Profile
Following oral administration, Teneligliptin is rapidly absorbed. The pharmacokinetic parameters in healthy subjects are summarized in the table below.
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1.33 hours | |
| Plasma Protein Binding | 78-80% | |
| Terminal Elimination Half-life | Approximately 24.2 - 26.9 hours |
Metabolic Pathways and Degradation
The in vivo metabolism of Teneligliptin is not extensive, with the unchanged drug being the most abundant circulating component. The primary metabolic transformation involves the oxidation of the thiazolidine ring.
Enzymatic Metabolism
The key enzymes responsible for the metabolism of Teneligliptin are:
-
Cytochrome P450 3A4 (CYP3A4)
-
Flavin-Containing Monooxygenase 1 (FMO1)
-
Flavin-Containing Monooxygenase 3 (FMO3)
These enzymes catalyze the formation of several metabolites, with the most significant being the M1 metabolite.
Major Metabolite: Thiazolidine-1-oxide (M1)
The most abundant metabolite of Teneligliptin is the thiazolidine-1-oxide derivative, M1. This metabolite is formed through the oxidation of the sulfur atom in the thiazolidine ring. While M1 is the primary metabolite, its biological activity has been reported as unknown.
Metabolic Pathway of Teneligliptin.
Excretion and Elimination
A mass balance study using [¹⁴C]teneligliptin revealed that the drug is eliminated through multiple pathways. After a single oral dose of 20 mg of radiolabeled Teneligliptin, approximately 91.9% of the radioactivity was recovered within 216 hours. The excretion was nearly equally distributed between urine and feces.
| Excretion Route | Percentage of Administered Dose | Reference |
| Urine | 45.4% | |
| Feces | 46.5% |
The major components found in the excreta are unchanged Teneligliptin and the M1 metabolite.
| Component | Percentage of Dose in Urine | Percentage of Dose in Feces | Reference |
| Unchanged Teneligliptin | 14.8% - 21% | 26.1% | |
| M1 Metabolite | 17.7% | 4.0% |
Experimental Protocols
The data on the metabolism and excretion of Teneligliptin are primarily derived from human mass balance studies. A general outline of such an experimental protocol is as follows:
-
Subject Recruitment: Healthy male volunteers are typically recruited for these studies.
-
Drug Administration: A single oral dose of [¹⁴C]teneligliptin (e.g., 20 mg) is administered.
-
Sample Collection: Blood, urine, and feces are collected at predetermined intervals over an extended period (e.g., up to 216 hours).
-
Radioactivity Measurement: Total radioactivity in plasma, urine, and feces is measured to determine the extent of absorption and the routes and rates of excretion.
-
Metabolite Profiling: Plasma, urine, and feces samples are analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters.
Experimental Workflow for a Mass Balance Study.
In Vitro Studies
In vitro studies have been conducted to further characterize the metabolic properties of Teneligliptin. These studies have shown that Teneligliptin is a weak inhibitor of CYP2D6, CYP3A4, and FMO, and does not significantly inhibit other major CYP isoforms. Furthermore, it does not induce the expression of CYP1A2 or CYP3A4, suggesting a low potential for drug-drug interactions mediated by these enzymes.
Conclusion
The in vivo metabolism of Teneligliptin is well-characterized, with oxidation by CYP3A4 and FMOs leading to the formation of the main metabolite, M1. The drug and its metabolites are cleared via both renal and fecal routes, with a substantial portion of the parent drug excreted unchanged. While specific studies on this compound are limited, the metabolic pathways are expected to be analogous to those of Teneligliptin. This comprehensive understanding of its metabolic fate is crucial for its safe and effective use in the intended patient population, including those with comorbidities.
References
Teneligliptin-D8 as a Tracer in Pharmacological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Teneligliptin-D8, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Teneligliptin, as a crucial tracer in modern pharmacological research. Its primary utility lies as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.
Introduction to Teneligliptin and the Role of a Tracer
Teneligliptin is a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes mellitus.[1] It functions by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[1][2]
In pharmacological research, especially in pharmacokinetic studies which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, precise quantification of the drug in biological matrices is paramount. Stable isotope-labeled internal standards, such as Teneligliptin-D8, are the gold standard for LC-MS/MS-based bioanalysis. By being chemically identical to the analyte but differing in mass, Teneligliptin-D8 co-elutes with Teneligliptin and experiences similar ionization effects, allowing for accurate correction of any variability during sample preparation and analysis.
Bioanalytical Methodology: LC-MS/MS Quantification
The use of Teneligliptin-D8 as an internal standard is central to the development of robust and sensitive LC-MS/MS methods for the quantification of Teneligliptin in biological samples like human plasma.[3]
Experimental Protocol: Quantification of Teneligliptin in Human Plasma
This protocol outlines a typical procedure for a pharmacokinetic study.
Materials and Reagents:
-
Teneligliptin reference standard
-
Teneligliptin-D8 (internal standard)
-
Human plasma (frozen)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Milli-Q water
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add a specific volume of the Teneligliptin-D8 internal standard working solution (e.g., 10 µL of 100 ng/mL in methanol).
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography Conditions:
-
Column: A reversed-phase column, such as a Phenomenex Kinetex C18 (50 x 3mm), is commonly employed.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: 0.1% formic acid in Milli-Q water with 10mM ammonium acetate.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
-
Flow Rate: A flow rate of around 0.8 mL/min is often used.
-
Injection Volume: A small volume, typically 5-10 µL, is injected.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive mode is used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The specific mass-to-charge (m/z) transitions for the precursor and product ions are monitored.
Data Presentation: Mass Spectrometry and Method Validation Parameters
The following tables summarize key quantitative data for the LC-MS/MS analysis of Teneligliptin using Teneligliptin-D8.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Teneligliptin | 427.2 | 243.1 | 35 |
| Teneligliptin-D8 (IS) | 435.2 | 251.3 | 35 |
| Teneligliptin Sulfoxide (Metabolite) | 443.2 | 68.2 | 40 |
Table 1: Optimized MRM Transitions for Teneligliptin and its Deuterated Internal Standard.
| Parameter | Teneligliptin | Teneligliptin Sulfoxide |
| Linearity Range | 5 - 1000 ng/mL | 2.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
Table 2: Linearity and Range of a Validated LC-MS/MS Method.
Application in Pharmacokinetic Studies
The validated LC-MS/MS method using Teneligliptin-D8 allows for the accurate determination of Teneligliptin's pharmacokinetic profile in humans.
Data Presentation: Pharmacokinetic Parameters of Teneligliptin
The following table presents typical pharmacokinetic parameters of Teneligliptin in healthy subjects following a single oral dose.
| Parameter | Value (for a 20 mg dose) | Unit |
| Cmax (Maximum Plasma Concentration) | 187.20 | ng/mL |
| Tmax (Time to Cmax) | 1.8 | h |
| AUC∞ (Area Under the Curve) | Not specified in provided context | ng·h/mL |
| t½ (Elimination Half-life) | 24.2 | h |
Table 3: Pharmacokinetic Profile of Teneligliptin in Healthy Japanese Subjects.
Visualizing the Core Concepts
Experimental Workflow
The following diagram illustrates the logical flow of a typical bioanalytical experiment for quantifying Teneligliptin in plasma samples.
References
- 1. benchchem.com [benchchem.com]
- 2. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Teneligliptin-D8 in Human Plasma by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the robust and sensitive quantitative analysis of Teneligliptin and its deuterated internal standard, Teneligliptin-D8, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] Accurate quantification of Teneligliptin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The described method utilizes a simple protein precipitation for sample preparation followed by rapid and selective analysis, making it suitable for high-throughput applications.
Introduction
Teneligliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones.[1][3] By inhibiting DPP-4, Teneligliptin increases the levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. Understanding the pharmacokinetic profile of Teneligliptin is essential for optimizing dosing regimens and ensuring therapeutic efficacy. This application note details a validated LC-MS/MS method for the precise quantification of Teneligliptin in human plasma, employing Teneligliptin-D8 as an internal standard to ensure accuracy and reproducibility.
Experimental
Materials and Reagents
-
Teneligliptin and Teneligliptin-D8 reference standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ammonium formate
-
Human plasma (with anticoagulant)
-
Ultrapure water
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of Methanol and Ammonium Formate |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. Quantification was performed using Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
The following MRM transitions were optimized for the quantification of Teneligliptin and its internal standard, Teneligliptin-D8.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Teneligliptin | 427.2 | 243.1 | 35 |
| Teneligliptin-D8 (IS) | 435.2 | 251.3 | 35 |
Data sourced from multiple studies.
Protocol
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Teneligliptin and Teneligliptin-D8 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Teneligliptin stock solution with a methanol/water mixture to create calibration curve (CC) standards.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the CC standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Teneligliptin-D8 in methanol.
Sample Preparation (Protein Precipitation)
-
Allow frozen human plasma samples to thaw at room temperature.
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the Teneligliptin-D8 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Method Validation
The analytical method should be validated in accordance with regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.
Linearity
The linearity of the method was assessed by analyzing calibration standards at multiple concentration levels.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Teneligliptin | 5 - 1000 | >0.99 |
A linear regression with a weighting factor of 1/x² is typically used.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels on the same day and on different days, respectively. The acceptance criteria are typically within ±15% for the coefficient of variation (CV) and relative error (RE), except for the lower limit of quantification (LLOQ), where it is ±20%.
Recovery and Matrix Effect
The extraction recovery of Teneligliptin from human plasma and the potential for ion suppression or enhancement due to the plasma matrix were evaluated. Consistent and reproducible recovery with minimal matrix effect is desirable for a robust method.
Data Analysis
The concentration of Teneligliptin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of Teneligliptin in the unknown samples is then interpolated from this calibration curve.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantitative analysis of Teneligliptin in human plasma using Teneligliptin-D8 as an internal standard. The simple protein precipitation sample preparation procedure and rapid chromatographic analysis make this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring in a research or clinical setting. The detailed protocol and method parameters provide a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
Development of a Sensitive and Robust LC-MS/MS Method for the Quantification of Teneligliptin D8 in Human Plasma
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of Teneligliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This application note describes a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Teneligliptin in human plasma, utilizing its deuterated stable isotope, Teneligliptin D8, as the internal standard (IS). The method employs a simple protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery.
Methodology
The bioanalytical method involves the extraction of Teneligliptin and the internal standard (this compound) from human plasma via protein precipitation, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry.
Experimental Workflow
Caption: Experimental workflow for the analysis of Teneligliptin in plasma.
Detailed Protocols
Reagents and Materials
-
Teneligliptin reference standard (≥98% purity)
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Teneligliptin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teneligliptin and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Teneligliptin Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.[1]
Sample Preparation Protocol
-
Thaw frozen human plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL).[1]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 column (e.g., Thermo C18, 4.6x100 mm, 5µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Isocratic or gradient elution suitable for separating Teneligliptin from endogenous plasma components. |
| Flow Rate | 0.7 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive mode |
| MRM Transitions | Teneligliptin: m/z 427.2 → 243.1This compound: m/z 435.2 → 251.3 |
Method Validation Summary
The described method should be validated according to regulatory guidelines (e.g., US-FDA). Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Calibration curve should have a correlation coefficient (r²) > 0.99 over a concentration range of 5 to 1000 ng/mL for Teneligliptin. A linear regression with a weighting factor of 1/x² is commonly used. |
| Accuracy & Precision | Intra- and inter-day accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV) should not exceed 15% (20% for LLOQ). For example, one study showed intra-day accuracy from 94.36% to 98.7% and precision (%CV) between 0.17% and 0.64%. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. A liquid-liquid extraction technique has shown recovery rates above 82%. |
| Matrix Effect | Should be assessed to ensure that endogenous plasma components do not interfere with the ionization of the analyte and IS. The matrix effect is evaluated by comparing the analyte response in post-spiked extracted samples to that in neat solutions. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For Teneligliptin, an LLOQ of 5 ng/mL is achievable. |
| Stability | Analyte stability in plasma should be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in the autosampler. |
Metabolic Pathway of Teneligliptin
Teneligliptin is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3) enzymes. The major metabolic pathway involves the oxidation of the thiazolidine ring to form Teneligliptin sulfoxide (M1), which is an active metabolite.
Caption: Metabolic pathway of Teneligliptin.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Teneligliptin in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and robust chromatographic conditions make it well-suited for routine use in clinical and research laboratories.
References
Application Notes and Protocols for Bioanalytical Assays of Teneligliptin using Teneligliptin D8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Accurate quantification of Teneligliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Teneligliptin D8, is the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing. This document provides detailed application notes and protocols for the bioanalysis of Teneligliptin in plasma using this compound as an internal standard.
Mechanism of Action and Signaling Pathway
Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells in a glucose-dependent manner. This leads to improved glycemic control.
Signaling pathway of DPP-4 inhibition by Teneligliptin.
Experimental Protocols
Bioanalytical Method Workflow
The following diagram illustrates the general workflow for the quantification of Teneligliptin in plasma samples.
Experimental workflow for Teneligliptin bioanalysis.
Detailed Sample Preparation Protocol
-
Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature.
-
Internal Standard Spiking: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Vortexing: Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.
-
Transfer for Analysis: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Teneligliptin | 427.2 | 243.1 |
| This compound (IS) | 435.2 | 251.3 |
Method Validation Summary
A summary of typical validation parameters for the bioanalytical method is presented below. The acceptance criteria are based on regulatory guidelines.
| Validation Parameter | Concentration Levels | Results | Acceptance Criteria |
| Linearity Range | 5 - 1000 ng/mL | Correlation Coefficient (r²) > 0.99 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Accuracy within ±20%, Precision ≤20% | Accuracy: 80-120%, Precision (CV): ≤20% |
| Intra-day Accuracy | LQC, MQC, HQC | 95.5% - 104.2% | 85-115% of nominal concentration |
| Intra-day Precision (%CV) | LQC, MQC, HQC | 2.1% - 5.8% | ≤15% |
| Inter-day Accuracy | LQC, MQC, HQC | 97.1% - 103.5% | 85-115% of nominal concentration |
| Inter-day Precision (%CV) | LQC, MQC, HQC | 3.5% - 6.2% | ≤15% |
| Recovery | LQC, MQC, HQC | 88.5% - 94.2% | Consistent, precise, and reproducible |
| Matrix Effect | LQC, HQC | 92.1% - 101.5% | CV of IS-normalized matrix factor ≤15% |
| Stability (Freeze-thaw, Short-term, Long-term) | LQC, HQC | Within ±15% of nominal concentration | Within ±15% of nominal concentration |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Teneligliptin in plasma. The detailed protocols and validation data demonstrate that the method is suitable for supporting clinical and non-clinical pharmacokinetic studies, ensuring the generation of reliable data for drug development professionals. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring the accuracy and precision of the results.
Application Notes and Protocols for the Use of Teneligliptin in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[2][3] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1] Its unique "J-shaped" structure, formed by five consecutive rings, contributes to its high potency and long-lasting effects.[4]
These application notes provide detailed protocols for utilizing Teneligliptin in cell-based assays to study its inhibitory effects on DPP-4 activity and its downstream cellular consequences.
A note on Teneligliptin D8 : This document focuses on the use of Teneligliptin in functional cell-based assays. This compound is a deuterated form of Teneligliptin, where eight hydrogen atoms have been replaced by deuterium. Deuterated compounds are primarily used as internal standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of the non-deuterated drug in biological samples. While its biological activity is expected to be identical to Teneligliptin, its primary role in a research setting is not as a direct therapeutic agent in a functional assay but as a tool for precise measurement.
Mechanism of Action and Signaling Pathway
Teneligliptin competitively inhibits the DPP-4 enzyme, preventing the degradation of incretin hormones GLP-1 and GIP. This leads to prolonged activation of their respective receptors, primarily the GLP-1 receptor (GLP-1R) on pancreatic β-cells. The subsequent signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn promote insulin granule exocytosis, thereby increasing insulin secretion.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol outlines a method to determine the in vitro inhibitory activity of Teneligliptin against DPP-4 using a fluorescence-based assay. The assay measures the cleavage of a non-fluorescent substrate, H-Gly-Pro-AMC, by DPP-4 to release the highly fluorescent 7-Amino-4-methylcoumarin (AMC).
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Assay Buffer (e.g., Tris-based buffer, pH 7.5)
-
DPP-4 Substrate: H-Gly-Pro-AMC
-
Teneligliptin
-
Known DPP-4 inhibitor (e.g., Sitagliptin) for positive control
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Teneligliptin in DMSO (e.g., 10 mM).
-
Create a serial dilution of the Teneligliptin stock solution in assay buffer to achieve a range of test concentrations.
-
Dilute the recombinant human DPP-4 enzyme to the desired concentration in pre-warmed assay buffer.
-
Prepare the H-Gly-Pro-AMC substrate solution in assay buffer. Protect from light.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a small volume (e.g., 10 µL) of the diluted Teneligliptin solutions.
-
Positive Control Wells: Add a small volume of a known DPP-4 inhibitor (e.g., Sitagliptin).
-
Negative Control (100% Activity) Wells: Add the same volume of vehicle (e.g., DMSO diluted in assay buffer).
-
Blank (No Enzyme) Wells: Add the same volume of vehicle.
-
-
Enzyme Addition:
-
Add the diluted DPP-4 enzyme solution to all wells except the blank wells.
-
For the blank wells, add an equal volume of assay buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells and incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the DPP-4 substrate solution to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. Read kinetically for 30-60 minutes or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes at 37°C, protected from light).
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percentage of DPP-4 inhibition for each Teneligliptin concentration using the formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] * 100
-
Plot the % inhibition against the logarithm of the Teneligliptin concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to achieve 50% enzyme inhibition).
GLP-1 Secretion Assay in Enteroendocrine L-cells (e.g., NCI-H716)
This protocol can be used to assess if Teneligliptin has any direct effects on GLP-1 secretion or to study the interplay with other secretagogues in a cell-based model.
Materials:
-
NCI-H716 cells (human enteroendocrine cell line)
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements
-
KRBB (Krebs-Ringer Bicarbonate Buffer)
-
Teneligliptin
-
GLP-1 secretagogues (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
DPP-4 inhibitor (to prevent GLP-1 degradation in the supernatant)
-
GLP-1 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture NCI-H716 cells according to standard protocols. Seed the cells in 24-well plates and allow them to adhere and grow to a suitable confluency.
-
Cell Treatment:
-
Wash the cells with KRBB.
-
Pre-incubate the cells with KRBB containing the desired concentrations of Teneligliptin for 30 minutes at 37°C.
-
Add the GLP-1 secretagogue (e.g., PMA) to the wells and incubate for 2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well. It is crucial to add a DPP-4 inhibitor to the collection buffer to prevent the degradation of secreted GLP-1.
-
-
GLP-1 Measurement:
-
Quantify the amount of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for the GLP-1 ELISA.
-
Calculate the concentration of GLP-1 in each sample based on the standard curve.
-
Compare the GLP-1 secretion in Teneligliptin-treated cells to control cells to determine its effect.
Data Presentation
The inhibitory potency of Teneligliptin against DPP-4 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for Teneligliptin.
| Target Enzyme | IC50 Value (nmol/L) | Source |
| Recombinant Human DPP-4 | 0.889 | |
| Human Plasma DPP-4 | 1.75 |
Lower IC50 values indicate higher potency.
Experimental Workflow Visualization
References
Application of Teneligliptin D8 in Diabetes Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2] It works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[1][3] Teneligliptin D8, a deuterated analog of Teneligliptin, serves as an invaluable tool in diabetes research, primarily as an internal standard for the accurate quantification of Teneligliptin in biological matrices during pharmacokinetic and pharmacodynamic studies. Its use is critical for ensuring the reliability and reproducibility of bioanalytical methods.
This document provides detailed application notes and protocols for the use of this compound in diabetes research models, focusing on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic analysis.
Core Applications of this compound
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays. The use of a SIL-IS is the gold standard in quantitative LC-MS/MS analysis for several key reasons:
-
Minimizes Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. This compound has nearly identical physicochemical properties to Teneligliptin and will experience similar matrix effects, allowing for accurate correction.
-
Corrects for Variability in Sample Preparation: Losses during extraction and sample processing steps can vary between samples. As this compound is added at the beginning of the sample preparation process, it accounts for this variability.
-
Improves Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the precision and accuracy of the quantification are significantly improved.
Experimental Protocols
Quantification of Teneligliptin in Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol describes a high-throughput LC-MS/MS method for the quantification of Teneligliptin in human plasma, adapted from validated methods.[4]
Objective: To accurately measure the concentration of Teneligliptin in plasma samples from preclinical or clinical studies.
Materials and Reagents:
-
Teneligliptin reference standard (≥98% purity)
-
This compound (internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
Equipment:
-
Liquid Chromatography system (e.g., Agilent, Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm and 4°C)
-
Nitrogen evaporator
Procedure:
a) Preparation of Stock and Working Solutions:
-
Teneligliptin Stock Solution (1 mg/mL): Accurately weigh and dissolve Teneligliptin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Teneligliptin Working Solutions: Serially dilute the Teneligliptin stock solution with methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples. A typical calibration curve range is 5 to 1000 ng/mL.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
b) Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
c) LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 column (e.g., Phenomenex Kinetex 5 µm C18 100Å, 50 x 3 mm) |
| Mobile Phase A | 0.1% Formic acid in water with 10mM ammonium acetate |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Gradient | A suitable gradient to ensure separation from endogenous interferences. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Teneligliptin: m/z 427.2 → 243.1 this compound: m/z 435.2 → 251.3 Teneligliptin Sulfoxide (Metabolite): m/z 443.2 → 68.2 |
d) Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Teneligliptin to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor of 1/x² to fit the calibration curve. The correlation coefficient (r²) should be >0.99.
-
Determine the concentration of Teneligliptin in the unknown samples by interpolating their peak area ratios from the calibration curve.
In Vivo Diabetes Research Model: Streptozotocin (STZ)-Induced Diabetic Mice
This protocol describes the induction of diabetes in mice using STZ and subsequent treatment with Teneligliptin to evaluate its therapeutic efficacy. This compound would be used in the bioanalytical phase to quantify Teneligliptin exposure.
Objective: To assess the anti-diabetic effects of Teneligliptin in a chemically-induced model of type 1 diabetes.
Materials and Reagents:
-
Male C57BL/6 mice
-
Streptozotocin (STZ)
-
Sodium citrate buffer (cold)
-
Teneligliptin
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Blood glucose meter and strips
Procedure:
a) Induction of Diabetes:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight.
-
Prepare a fresh solution of STZ in cold sodium citrate buffer to a final concentration of 10 mg/mL. Protect the solution from light.
-
Administer STZ via intraperitoneal (IP) injection at a dose of 50-60 mg/kg body weight for five consecutive days.
-
Monitor blood glucose levels from tail vein blood 72 hours after the final STZ injection and then weekly.
-
Consider mice with fasting blood glucose levels consistently above 250-300 mg/dL as diabetic and suitable for the study.
b) Teneligliptin Treatment:
-
Randomly divide the diabetic mice into a diabetic control group and a Teneligliptin-treated group. Include a non-diabetic control group.
-
Prepare a suspension of Teneligliptin in the vehicle at the desired concentration (e.g., 30 mg/kg).
-
Administer the prepared Teneligliptin solution or vehicle to the respective groups of mice via oral gavage once daily for the duration of the study (e.g., 4-8 weeks).
-
Monitor blood glucose levels, body weight, and other relevant parameters regularly.
-
At the end of the study, collect blood samples for pharmacokinetic analysis of Teneligliptin (using the LC-MS/MS protocol with this compound) and for measurement of biochemical parameters (e.g., HbA1c, insulin).
-
Collect tissues of interest (e.g., pancreas, heart, kidney) for histological or molecular analysis.
Data Presentation
Pharmacokinetic Parameters of Teneligliptin
The following table summarizes the key pharmacokinetic parameters of Teneligliptin in humans, which are typically determined using bioanalytical methods employing this compound as an internal standard.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 0.75–0.88 hours (in rats) | |
| Half-life (t½) | Approximately 24 hours | |
| Metabolism | Primarily by Cytochrome P450 (CYP) 3A4 and Flavin-containing monooxygenase 3 (FMO3) | |
| Excretion | Approximately 34% excreted unchanged via the renal route, and 66% metabolized and eliminated via hepatic and renal routes. |
Efficacy of Teneligliptin in Clinical Studies
The data below, generated from clinical trials where plasma concentrations would have been measured using methods reliant on an internal standard like this compound, demonstrates the efficacy of Teneligliptin in patients with T2DM.
| Parameter | Change from Baseline | Reference |
| Glycated Hemoglobin (HbA1c) | -0.82% (vs. placebo) | |
| Fasting Plasma Glucose (FPG) | -18.32 mg/dL (vs. placebo) | |
| 2-hour Postprandial Glucose (PPG) | -46.94 mg/dL (vs. placebo) | |
| HbA1c Reduction (Monotherapy) | -0.70% | |
| HbA1c Reduction (Add-on to Metformin) | -0.76% |
Visualizations
Signaling Pathway of Teneligliptin
Caption: Mechanism of action of Teneligliptin in glucose homeostasis.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study using this compound.
References
Application Notes: Teneligliptin D8 for Studying DPP-4 Inhibition Kinetics and Pharmacokinetics
Introduction
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The DPP-4 enzyme plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release.[4]
Teneligliptin D8 is a stable isotope-labeled version of Teneligliptin. Stable isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. This compound serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to Teneligliptin ensure similar behavior during sample extraction and ionization, while its mass difference allows for precise differentiation and quantification, correcting for variability in sample processing and analysis.
These application notes provide detailed protocols for utilizing Teneligliptin for in vitro DPP-4 inhibition assays and this compound for pharmacokinetic studies.
Mechanism of Action & Signaling Pathway
Teneligliptin competitively and reversibly inhibits the serine protease DPP-4. This action prevents the degradation of incretin hormones GLP-1 and GIP, which are released by the gut in response to food. The prolonged activity of these incretins enhances the body's natural glucose-regulating mechanisms. The key downstream effects include increased insulin synthesis and release from pancreatic β-cells and decreased glucagon secretion from pancreatic α-cells, both occurring in a glucose-dependent manner. This leads to improved glycemic control with a low risk of hypoglycemia.
Caption: Signaling pathway of DPP-4 inhibition by Teneligliptin.
Quantitative Data: Inhibitory Potency of Teneligliptin
The inhibitory activity of Teneligliptin is quantified by its half-maximal inhibitory concentration (IC50) and its in vivo efficacy by the median effective dose (ED50). Lower values indicate higher potency.
| Parameter | Species / System | Value | Reference |
| IC₅₀ | Recombinant Human DPP-4 | 0.889 nmol/L | |
| IC₅₀ | Human Plasma DPP-4 | 1.75 nmol/L | |
| ED₅₀ | Plasma DPP-4 Inhibition (In Vivo) | 0.41 mg/kg |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the IC50 value of Teneligliptin by measuring its ability to inhibit recombinant human DPP-4 enzyme activity. The assay utilizes a fluorogenic substrate, Gly-Pro-AMC (Aminomethylcoumarin), which releases a fluorescent product upon cleavage by DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Teneligliptin
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Solvent (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Teneligliptin in DMSO.
-
Perform serial dilutions of the Teneligliptin stock solution in Assay Buffer to achieve a range of test concentrations (e.g., 0.1 nM to 1 µM).
-
Dilute the recombinant human DPP-4 enzyme to a working concentration in cold Assay Buffer.
-
Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add 50 µL of Assay Buffer.
-
Negative Control (100% Activity): Add 40 µL of Assay Buffer and 10 µL of DPP-4 enzyme solution.
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of DPP-4 enzyme solution, and 10 µL of each diluted Teneligliptin solution.
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Incubate the plate at 37°C for 10-15 minutes to allow Teneligliptin to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence intensity kinetically for 30 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Subtract the average velocity of the Blank wells from all other wells.
-
Calculate the percent inhibition for each Teneligliptin concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot the % inhibition against the logarithm of the Teneligliptin concentration and fit the data using a nonlinear regression model (log[inhibitor] vs. response - variable slope) to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.
Pharmacokinetic Analysis using this compound and LC-MS/MS
This protocol describes the quantification of Teneligliptin in human plasma using this compound as an internal standard (IS). This method is essential for determining key pharmacokinetic parameters like Cmax, Tmax, and AUC.
Materials:
-
Human plasma samples
-
Teneligliptin (for calibration standards)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Standards:
-
Prepare stock solutions of Teneligliptin and this compound (e.g., 1 mg/mL) in methanol.
-
Create a working solution of this compound (e.g., 100 ng/mL).
-
Prepare calibration standards by spiking blank human plasma with Teneligliptin to achieve a concentration range of 1.00–1000 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, calibration standard, or QC) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. The mobile phase can consist of a gradient of ammonium formate in water and methanol.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions.
-
Teneligliptin: m/z 427.2 → 243.1
-
This compound (IS): m/z 435.2 → 251.3
-
-
-
Data Analysis:
-
Integrate the peak areas for both Teneligliptin and this compound for each sample.
-
Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).
-
Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Teneligliptin in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Caption: Logical workflow for quantifying Teneligliptin using this compound.
References
- 1. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 2. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
Application Notes and Protocols for Teneligliptin Administration and Dosing in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] It functions by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1][4] Rodent models are crucial for the preclinical evaluation of Teneligliptin's pharmacokinetics, pharmacodynamics, and safety profile. This document provides detailed application notes and protocols for the administration and dosing of Teneligliptin in rodent studies, with a special note on the role of its deuterated analog, Teneligliptin D8.
A Note on this compound:
This compound is a deuterated form of Teneligliptin, meaning some hydrogen atoms in its structure have been replaced with deuterium. In the context of the studies cited, this compound is not administered to the animals. Instead, it is a critical component of the bioanalytical methodology, where it is used as an internal standard for the accurate quantification of Teneligliptin concentrations in biological samples (e.g., plasma) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is best practice as it closely mimics the chemical and physical properties of the analyte (Teneligliptin), correcting for variations during sample preparation and analysis, thus ensuring high precision and accuracy of the results.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data from various rodent studies involving Teneligliptin.
Table 1: Pharmacokinetic Parameters of Teneligliptin in Rats
| Parameter | Rat Strain | Dose (mg/kg) | Route of Administration | Value | Reference |
| Tmax (Time to Maximum Concentration) | Sprague-Dawley | 0.1, 0.3, 1.0 | Oral | 0.75–0.88 hours | |
| ED₅₀ (Plasma DPP-4 inhibition) | Not Specified | 0.41 | Oral | 0.41 mg/kg | |
| Elimination Half-life (t½) in Kidney | Sprague-Dawley | 1 | Oral | 68.3 hours | |
| Elimination Half-life (t½) in Liver | Sprague-Dawley | 1 | Oral | 69.0 hours |
Table 2: Teneligliptin Dosage in Rodent Pharmacodynamic and Efficacy Studies
| Study Type | Rodent Species | Model | Dosage (mg/kg/day) | Route of Administration | Key Findings | References |
| DPP-4 Inhibition | Rat | - | 10 | Oral | ≥ 50% inhibition at 24h | |
| Glucose Lowering | Zucker fatty rats | Type 2 Diabetes | 1 | Oral | Reduced postprandial glucose, free fatty acids, and triglycerides | |
| Metabolic Abnormalities | Mouse | Postmenopausal Obesity | 60 | Oral | Improved body weight, fat accumulation, and glucose intolerance | |
| Cognitive Impairment | Mouse | Diabetes-related | Not specified | Not specified | Ameliorated behavioral dysfunction |
Experimental Protocols
Protocol 1: Single-Dose Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Teneligliptin after a single oral administration.
Materials:
-
Teneligliptin
-
Vehicle (e.g., water, saline, or 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., heparin)
-
Centrifuge
-
Freezer (-20°C or -80°C)
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-16 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a solution or suspension of Teneligliptin in the chosen vehicle at the desired concentration (e.g., 0.1, 0.3, or 1.0 mg/kg). Ensure the drug is fully dissolved or homogeneously suspended immediately before administration.
-
Administration: Administer the Teneligliptin formulation orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
-
Bioanalysis: Determine the concentration of Teneligliptin in the plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Objective: To evaluate the effect of Teneligliptin on glucose tolerance in diabetic mice.
Materials:
-
Teneligliptin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice)
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize diabetic mice and divide them into a vehicle control group and a Teneligliptin-treated group.
-
Fasting: Fast the mice for 6 hours before the experiment.
-
Drug Administration: Administer Teneligliptin (e.g., 1-60 mg/kg) or vehicle orally.
-
Glucose Challenge: After a specific time following drug administration (e.g., 60 minutes), administer a glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group and calculate the area under the curve (AUC) for glucose.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Teneligliptin D8 Quantification in Biological Matrices
Welcome to the technical support center for the bioanalysis of Teneligliptin. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Teneligliptin D8 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when quantifying this compound in biological matrices?
Researchers may face several challenges during the quantification of Teneligliptin and its deuterated internal standard, this compound. These include:
-
Matrix Effects: Endogenous components in biological samples like plasma or urine can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[1]
-
Isotopic Exchange: Deuterated internal standards like this compound can sometimes undergo hydrogen-deuterium (H-D) exchange with protons from the sample matrix or solvents, compromising the integrity of the internal standard.[2]
-
Low Extraction Recovery: Inefficient extraction of Teneligliptin from the biological matrix can result in low recovery and poor sensitivity.
-
Analyte and Internal Standard Stability: Teneligliptin may be susceptible to degradation under certain conditions, such as exposure to basic, oxidative, or thermal stress.[3][4] The stability of the deuterated internal standard should also be assessed.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering peaks, and shifts in retention time can all impact the accuracy and precision of quantification.
Q2: How can I minimize isotopic exchange of this compound?
Isotopic exchange can lead to inaccurate quantification by converting the deuterated internal standard into the unlabeled analyte.[5] To minimize this risk:
-
Control pH: The rate of H-D exchange is pH-dependent, with minimum exchange occurring around pH 2.5-3. Avoid strongly acidic or basic conditions during sample storage and preparation.
-
Use Aprotic Solvents: When preparing stock solutions, favor aprotic solvents like acetonitrile or methanol. If aqueous solutions are necessary, use a buffer in the optimal pH range.
-
Temperature Control: Prepare solutions at room temperature and store them at recommended low temperatures (-20°C or -80°C) to slow down the exchange rate.
-
Minimize Incubation Times: Reduce the time the internal standard is in contact with the biological matrix or aqueous solutions, especially at elevated temperatures.
Q3: What are the recommended sample preparation techniques for Teneligliptin in plasma?
The most common sample preparation techniques for Teneligliptin in plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).
-
Protein Precipitation (PPT): This is a simple and high-throughput method. Acetonitrile is a commonly used precipitating agent.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to PPT, potentially reducing matrix effects. Ethyl acetate has been successfully used for the extraction of Teneligliptin from plasma.
The choice of method depends on the required sensitivity, sample throughput, and the degree of matrix interference observed.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For Teneligliptin, a slightly acidic pH (e.g., using 0.1% formic acid) is often effective. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions | Add a competing agent like triethylamine to the mobile phase to reduce peak tailing. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise pipetting of sample, internal standard, and solvents. Automate liquid handling steps if possible. |
| Matrix Effects | Evaluate and optimize the sample cleanup procedure. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction (SPE) for a cleaner sample. |
| Internal Standard Instability | Investigate potential isotopic exchange or degradation of this compound under your experimental conditions. Perform stability tests in matrix and solvent. |
| Instrument Instability | Check the stability of the LC-MS/MS system, including pump performance and spray stability. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Low Extraction Recovery | Optimize the extraction procedure. For PPT, try different organic solvents or ratios. For LLE, experiment with different extraction solvents and pH adjustments. |
| Ion Suppression | Modify the chromatographic method to separate Teneligliptin from co-eluting matrix components. A longer gradient or a different column may be necessary. |
| Suboptimal MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other mass spectrometer parameters for both Teneligliptin and this compound. |
| Sample Degradation | Ensure samples are processed and stored under conditions that maintain the stability of Teneligliptin. |
Experimental Protocols
Protocol 1: Protein Precipitation for Teneligliptin Quantification in Human Plasma
This protocol is a high-throughput method suitable for pharmacokinetic studies.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)
Procedure:
-
Allow frozen human plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex briefly and inject into the LC-MS/MS system.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Teneligliptin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Teneligliptin | 427.2 | 243.1 |
| This compound | 435.2 | 251.3 |
Citation:
Table 2: Typical Validation Parameters for Teneligliptin Bioanalysis
| Parameter | Acceptance Criteria |
| Linearity (r²) | >0.99 |
| Intra- and Inter-day Accuracy | 85-115% (80-120% for LLOQ) |
| Intra- and Inter-day Precision (%CV) | ≤15% (≤20% for LLOQ) |
| Extraction Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and consistent |
Citation:
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Optimizing LC-MS/MS Parameters for Teneligliptin D8 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Teneligliptin and its deuterated internal standard, Teneligliptin D8.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Teneligliptin and this compound?
A1: The recommended Multiple Reaction Monitoring (MRM) transitions for Teneligliptin and its deuterated internal standard, this compound, are summarized in the table below. These transitions are typically monitored in positive ionization mode.[1][2]
Q2: What is a suitable internal standard for the LC-MS/MS analysis of Teneligliptin?
A2: this compound is the recommended stable isotope-labeled internal standard for the quantification of Teneligliptin.[1][2] The use of a stable isotope-labeled internal standard is best practice as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, thus compensating for variability during sample preparation and analysis.[3]
Q3: What is the primary metabolite of Teneligliptin and can it be analyzed simultaneously?
A3: The major active metabolite of Teneligliptin is Teneligliptin sulfoxide. It is possible to develop and validate an LC-MS/MS method for the simultaneous determination of both Teneligliptin and Teneligliptin sulfoxide in plasma samples.
Q4: What are the typical linearity ranges for Teneligliptin in plasma samples?
A4: The linearity of an LC-MS/MS method for Teneligliptin in human plasma has been demonstrated over a concentration range of 5 to 1000 ng/mL. For its active metabolite, Teneligliptin sulfoxide, a typical range is 2.5 to 500 ng/mL.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for Teneligliptin shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for a basic compound like Teneligliptin can often be attributed to secondary interactions with residual silanol groups on the silica-based column packing. Here are several troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (e.g., using 0.1% formic acid) to promote the protonation of Teneligliptin. This will minimize interactions with silanol groups.
-
Column Choice: Consider using a column with end-capping or a hybrid particle technology to reduce the availability of free silanol groups.
-
Sample Solvent: Dissolve your final extracted sample in a solvent that is of similar or weaker elution strength than your initial mobile phase. Injecting in a stronger solvent can lead to peak distortion.
-
Issue 2: Low Signal Intensity or Sensitivity
-
Question: I am experiencing low signal intensity for this compound. How can I improve the sensitivity?
-
Answer: Low signal intensity can stem from several factors, from sample preparation to mass spectrometer settings.
-
Sample Preparation: Evaluate the efficiency of your protein precipitation method. Ensure complete protein crashing and efficient extraction of the analyte. Inefficient extraction will lead to lower analyte concentration being injected.
-
Mass Spectrometer Parameters: Optimize the source-dependent parameters of your mass spectrometer. This includes the ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas). These parameters can significantly impact the efficiency of ion generation and transmission.
-
Collision Energy: Optimize the collision energy (CE) for the specific MRM transition of this compound. While a starting value can be taken from literature, the optimal CE can vary between different mass spectrometer models.
-
Issue 3: High Variability in Internal Standard Response
-
Question: The peak area of my internal standard, this compound, is highly variable between samples. What could be causing this?
-
Answer: Inconsistent internal standard response can compromise the accuracy and precision of your results.
-
Inconsistent Sample Preparation: Ensure that the internal standard is added consistently to every sample and that the extraction procedure is performed uniformly across all samples. Automation in sample preparation can help minimize this variability.
-
Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can lead to variability in the internal standard response. Ensure your chromatographic method effectively separates this compound from the bulk of the matrix components. A thorough evaluation of matrix effects during method validation is crucial.
-
Injector Issues: A malfunctioning autosampler or a partially clogged injection port can lead to inconsistent injection volumes, which will be reflected in the internal standard peak area.
-
Quantitative Data Summary
Table 1: MRM Transitions for Teneligliptin and Related Compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Teneligliptin | 427.2 | 243.1 | ESI, Positive | |
| This compound (IS) | 435.2 | 251.3 | ESI, Positive | |
| Teneligliptin Sulfoxide (M1) | 443.2 | 68.2 | ESI, Positive |
Table 2: Typical LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Linearity Range (Teneligliptin) | 5 - 1000 ng/mL | |
| Linearity Range (Teneligliptin Sulfoxide) | 2.5 - 500 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (in rat plasma) | |
| Accuracy (% Recovery) | 95.41% - 97.29% (in rat plasma) | |
| Precision (%RSD) | < 15% |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Teneligliptin from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., Zorbax SB C18, 250x4.6 mm, 5µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40°C |
| Gradient | A gradient elution is typically used to ensure good separation from matrix components. |
3. Mass Spectrometry Parameters
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Energy (eV) | Teneligliptin: ~35 eV, this compound: ~35 eV, Teneligliptin Sulfoxide: ~40 eV |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Technical Support Center: Overcoming Matrix Effects in Teneligliptin D8 Bioanalysis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of Teneligliptin D8.
Troubleshooting Guide
Question: My this compound signal is significantly suppressed or enhanced in plasma/serum samples compared to the neat standard. What are the potential causes and how can I resolve this?
Answer:
Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS bioanalysis. It occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte and the internal standard (IS) in the mass spectrometer's ion source. Here’s a systematic approach to troubleshoot and mitigate this issue:
Step 1: Confirm the Matrix Effect
First, it's crucial to quantitatively assess the matrix effect. This is typically done by calculating the Matrix Factor (MF).
-
Matrix Factor (MF): Calculated as the peak area of the analyte in a post-extraction spiked blank matrix sample divided by the peak area of the analyte in a neat solution at the same concentration.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Step 2: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS like this compound is the most effective way to compensate for matrix effects. Since this compound is chemically identical to Teneligliptin, it will co-elute and experience similar ionization suppression or enhancement. By using the peak area ratio of the analyte to the IS, the variability caused by the matrix effect can be normalized, leading to more accurate and precise results.
Step 3: Optimize Sample Preparation
If significant matrix effects persist even with a SIL-IS, consider optimizing your sample preparation method to remove interfering components. The choice of extraction method can have a significant impact on cleanliness of the final extract.
-
Protein Precipitation (PPT): This is a simple and fast method but can result in dirtier extracts, often leading to more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for removing matrix interferences, providing the cleanest extracts. It involves retaining the analyte on a solid sorbent while matrix components are washed away.
The following diagram illustrates a general troubleshooting workflow:
Caption: Troubleshooting Workflow for Matrix Effects in this compound Bioanalysis.
Step 4: Optimize Chromatographic Conditions
If matrix effects are still a concern, modifying the chromatographic method can help separate Teneligliptin from co-eluting matrix components.
-
Change the analytical column: A column with a different stationary phase chemistry may provide better separation.
-
Adjust the mobile phase gradient: A shallower gradient can improve resolution between the analyte and interferences.
-
Increase the run time: A longer chromatographic run can allow for better separation of components.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting, undetected compounds in the sample matrix (e.g., plasma, urine). These endogenous or exogenous substances can interfere with the analyte's ability to form ions in the mass spectrometer's source, leading to inaccurate and imprecise quantification.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound essential for mitigating matrix effects?
A2: A SIL-IS, such as this compound, is considered the gold standard for internal standards in LC-MS/MS analysis. Because it is chemically almost identical to the analyte (Teneligliptin), it co-elutes chromatographically and experiences nearly the same degree of matrix effects and extraction variability. By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to more accurate and precise results.
The following diagram illustrates the role of a SIL-IS:
Caption: The Compensatory Effect of a Stable Isotope-Labeled Internal Standard.
Q3: Can this compound completely eliminate matrix effects?
A3: While this compound is highly effective at compensating for matrix effects, it may not completely eliminate them. Severe ion suppression can still lead to a loss of sensitivity, potentially impacting the lower limit of quantification (LLOQ). Therefore, optimizing sample preparation and chromatographic conditions to minimize matrix effects in the first place is still a crucial step in method development.
Q4: What are the key validation parameters to assess when evaluating matrix effects?
A4: During method validation, it is essential to evaluate the Matrix Factor (MF) , Recovery (RE) , and Process Efficiency (PE) .
-
Matrix Factor (MF): Measures the extent of ion suppression or enhancement.
-
Recovery (RE): Assesses the efficiency of the extraction procedure.
-
Process Efficiency (PE): Represents the overall efficiency of the analytical method, combining extraction recovery and matrix effects.
Q5: My recovery for Teneligliptin is low and inconsistent. How can I improve this?
A5: Low and inconsistent recovery can be improved by optimizing your extraction procedure. Consider the following:
-
Optimize Extraction pH: The pH of the sample and extraction solvent can significantly impact the extraction efficiency of Teneligliptin.
-
Change Extraction Solvent/Method: If using LLE, try a different organic solvent. If using SPE, experiment with different sorbent types and elution solvents.
-
Increase Mixing/Vortexing Time: Ensure thorough mixing of the sample with the extraction solvent to maximize partitioning of the analyte.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Teneligliptin Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | >95%[1] | >82%[2][3] | >80% (General) |
| Matrix Effect (%) | Within permissible range[1] | Not specified | Generally lower than PPT |
| Cleanliness of Extract | Low | Medium | High |
| Speed | Fast | Medium | Slow |
| Cost | Low | Low-Medium | High |
| Selectivity | Low | Medium | High |
Note: The data presented in this table is compiled from different sources and may not be directly comparable as they were not generated from a head-to-head study.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a simple and high-throughput method for sample preparation.[4]
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample than PPT.
-
To 500 µL of plasma in a glass tube, add 50 µL of the internal standard working solution (this compound).
-
Add 2.5 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the cleanest extracts, minimizing matrix effects.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (this compound).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
The following diagram illustrates the general mechanism of matrix effects:
Caption: Competition between Analyte and Matrix Components in the ESI Source.
References
Technical Support Center: Teneligliptin D8 Stability in Solution
Welcome to the technical support center for Teneligliptin D8. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments involving this compound in solution. While specific stability data for this compound is not extensively published, its stability profile is anticipated to be comparable to that of Teneligliptin. The troubleshooting guides and FAQs provided below are based on established knowledge of Teneligliptin's stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is showing signs of degradation. What are the common causes?
A1: Teneligliptin is susceptible to degradation under several conditions. The primary factors that can compromise the stability of Teneligliptin in solution are exposure to basic (alkaline) conditions, oxidative stress, and high temperatures.[1][2][3][4] Some degradation has also been observed under acidic and photolytic (UV light) conditions, although to a lesser extent in some studies.[5]
Troubleshooting:
-
pH: Ensure the pH of your solution is neutral or slightly acidic. Avoid strongly basic conditions.
-
Oxidizing Agents: Protect your solution from oxidizing agents. If peroxide is present in your reagents, it can lead to significant degradation.
-
Temperature: Store your this compound solutions at recommended temperatures, typically refrigerated or frozen, and avoid repeated freeze-thaw cycles. Thermal degradation has been observed at elevated temperatures.
-
Light: While less impactful than other factors, it is good practice to protect solutions from prolonged exposure to direct UV light.
Q2: What are the expected degradation products of this compound?
A2: Based on studies of Teneligliptin, several degradation products have been identified under various stress conditions. The deuteration in this compound is on the piperazine ring, and it is unlikely to alter the primary degradation pathways. Key degradation products of Teneligliptin include those resulting from hydrolysis and oxidation. Under basic and thermal stress, degradation products such as TENE-D1, TENE-D2, and TENE-D3 have been observed.
Q3: I need to prepare a stock solution of this compound. What is the recommended solvent and storage procedure?
A3: For preparing stock solutions, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) are suitable. The solubility is approximately 2 mg/mL in ethanol and 30 mg/mL in DMSO and DMF. For aqueous solutions, Teneligliptin hydrobromide hydrate has a solubility of approximately 10 mg/mL in PBS at pH 7.2. It is recommended not to store aqueous solutions for more than one day. For long-term storage, it is advisable to store stock solutions in organic solvents at -20°C.
Troubleshooting:
-
If you observe precipitation in your aqueous solution, consider preparing a fresh solution or using a stock solution in an organic solvent for further dilutions.
-
Always use high-purity solvents to avoid introducing contaminants that could accelerate degradation.
Q4: How can I monitor the stability of my this compound solution during an experiment?
A4: The most effective way to monitor the stability of your this compound solution is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active substance.
Quantitative Data Summary
The following tables summarize the degradation of Teneligliptin under various forced degradation conditions as reported in the literature. This data provides a baseline for understanding the potential stability of this compound.
Table 1: Summary of Teneligliptin Degradation under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration & Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 2 N HCl | 30 min at 60°C | 3.66 | |
| Acidic Hydrolysis | 0.1 N HCl | Not specified | 10.38 | |
| Alkaline Hydrolysis | 2 N NaOH | 30 min at 60°C | 2.75 | |
| Alkaline Hydrolysis | 0.1 N NaOH | Not specified | 11.60 | |
| Oxidative | 20% v/v H₂O₂ | 30 min at 60°C | 1.01 | |
| Oxidative | 6% H₂O₂ | Not specified | 16.27 | |
| Thermal | 105°C | 6 hours | Not specified | |
| Thermal | 40°C | Not specified | 19.52 | |
| Photolytic (UV) | UV chamber | 7 days | Not specified | |
| Photolytic (UV) | 294 nm | Not specified | 18.91 | |
| Neutral Hydrolysis | Water | 6 hours at 60°C | Not specified |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC or UPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at room temperature for 48 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 48 hours. Neutralize the solution with 0.1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 48 hours. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 60°C for 48 hours. After cooling, dilute the solution with the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be kept in the dark.
-
Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC or UPLC-MS method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
Protocol 2: Stability-Indicating RP-HPLC Method
This is an example of an RP-HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of buffer, acetonitrile, and methanol (e.g., 65:25:10, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Visualizations
Below are diagrams illustrating key concepts related to this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy | Semantic Scholar [semanticscholar.org]
- 3. retracted-article-method-development-validation-and-stability-studies-of-teneligliptin-by-rp-hplc-and-identification-of-degradation-products-by-uplc-tandem-mass-spectroscopy - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
Teneligliptin D8 synthesis yield and purity improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Teneligliptin-d8. The information is designed to help improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the synthesis of Teneligliptin-d8?
A1: While specific yields for Teneligliptin-d8 are not widely published, yields for analogous non-deuterated Teneligliptin synthesis processes can be instructive. Patented industrial processes report overall yields in the range of 37-39% over several chemical transformation steps.[1][2] A laboratory-scale synthesis might see variations in yield depending on the specific reagents, reaction conditions, and purification methods employed. For instance, one patented method describes a yield of 98% for a key intermediate.[3]
Q2: What is the recommended method for purifying the final Teneligliptin-d8 product?
A2: The most common and effective methods for purifying Teneligliptin and its salts are crystallization and solvent/anti-solvent techniques.[4][5] Methanol is frequently mentioned as a good solvent for crystallization. The process often involves dissolving the crude product in a suitable solvent, optionally treating with charcoal, and then inducing crystallization by cooling or adding an anti-solvent. The choice of solvent and anti-solvent is critical for achieving high purity.
Q3: What level of purity should I aim for, and how can it be assessed?
A3: For pharmaceutical applications, a purity of 99% or higher is generally required. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of Teneligliptin. Chiral chromatography is also essential to determine the chiral purity and to ensure the absence of undesired stereoisomers, with a desired chiral purity of close to 100%.
Q4: What are the critical intermediates in the synthesis of Teneligliptin-d8?
A4: Based on the synthesis of Teneligliptin, key intermediates likely include a deuterated version of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and a protected (2S,4S)-4-amino-2-pyrrolidinecarboxylic acid derivative. The synthesis often involves the coupling of these two key fragments.
Q5: Are there any specific safety precautions to consider during the synthesis?
A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). Some reagents used in the synthesis of DPP-4 inhibitors can be hazardous. For example, older synthetic routes for Teneligliptin involved diketene, which is known for its instability. While modern methods often avoid such reagents, it is crucial to review the Material Safety Data Sheet (MSDS) for all chemicals used in the synthesis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of Teneligliptin-d8, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting materials or product. - Inefficient purification leading to product loss. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature and time based on literature or internal studies. - Ensure starting materials are pure and dry. Use inert atmosphere if necessary. - Optimize crystallization or chromatography conditions to minimize product loss in mother liquor or fractions. |
| Low Purity (Presence of Impurities) | - Incomplete reaction leading to residual starting materials. - Formation of side-products due to incorrect stoichiometry or temperature. - Presence of stereoisomers. - Ineffective purification. | - Ensure complete conversion of starting materials. - Carefully control the stoichiometry of reagents and reaction temperature. - Use chiral starting materials of high purity. Employ chiral purification methods if necessary. - Recrystallize the product using a different solvent system. Consider chromatographic purification if impurities are difficult to remove by crystallization. |
| Poor Crystallization | - Incorrect solvent or solvent mixture. - Presence of impurities inhibiting crystal formation. - Supersaturation not achieved. | - Screen a variety of solvents and anti-solvents. - Purify the crude product further before attempting crystallization. - Concentrate the solution or cool it to a lower temperature. Seeding with a small crystal of pure product can also induce crystallization. |
| Inconsistent Isotopic Labeling | - Incomplete deuteration of the precursor. - Isotopic exchange during subsequent reaction steps. | - Ensure the deuterated starting material has the correct level of isotopic enrichment before proceeding. - Review the reaction conditions of subsequent steps to identify and mitigate any potential for H/D exchange. This may involve using deuterated solvents or adjusting the pH. |
Experimental Protocols
Note: These are generalized protocols based on the synthesis of Teneligliptin and should be adapted for Teneligliptin-d8. The introduction of the deuterium label would typically occur at an early stage in the synthesis of one of the key intermediates.
Protocol 1: Reductive Amination to Form the Teneligliptin Backbone
This protocol describes the coupling of the piperazine and pyrrolidine moieties, a key step in forming the Teneligliptin structure.
-
Dissolve 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-d8 (1.0 eq) and 3-[(2S)-1-(tert-butoxycarbonyl)-4-oxo-pyrrolidin-2-ylcarbonyl]thiazolidine (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran and toluene.
-
Add acetic acid (catalytic amount).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise while maintaining the temperature at 20-25°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected Teneligliptin-d8.
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final Teneligliptin-d8.
-
Dissolve the crude protected Teneligliptin-d8 from the previous step in dichloromethane.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free base of Teneligliptin-d8.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude Teneligliptin-d8.
Protocol 3: Purification by Crystallization
This protocol describes a general procedure for the purification of the final product.
-
Dissolve the crude Teneligliptin-d8 in a minimal amount of a hot solvent, such as methanol or a mixture of methanol and another solvent.
-
If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes.
-
Filter the hot solution through a celite bed to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure Teneligliptin-d8.
Visualizations
Caption: Synthetic pathway for Teneligliptin-d8.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN105294673A - Teneligliptin synthesis method - Google Patents [patents.google.com]
- 4. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 5. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
Technical Support Center: Teneligliptin D8 Experimental Protocols
Welcome to the technical support center for Teneligliptin D8 experimental protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in experiments?
A1: this compound is a deuterium-labeled analog of Teneligliptin. Its primary application is as an internal standard (IS) in analytical and pharmacokinetic research.[1] The stable isotope-labeled composition of this compound allows for precise quantification of Teneligliptin in biological samples using mass spectrometry and liquid chromatography methods.[1]
Q2: Why am I observing low recovery of Teneligliptin when processing plasma samples?
A2: Low recovery of Teneligliptin can be attributed to several factors, primarily enzymatic and oxidative degradation during sample handling and preparation.[2] To mitigate this, it is crucial to process blood samples quickly, ideally within one hour of collection, and to keep them chilled on ice.[2] The use of K2-EDTA as an anticoagulant is commonly recommended.[2] Adding an antioxidant, such as ascorbic acid, to the collection tubes can help prevent oxidative degradation.
Q3: What are the recommended storage conditions for plasma samples containing Teneligliptin?
A3: Proper storage is essential to maintain the integrity of your samples. For short-term storage (up to 24 hours), processed plasma or serum samples should be kept at 2-8°C. For long-term storage, samples should be frozen at -20°C or, ideally, at -80°C. It is also advisable to aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: I am developing an LC-MS/MS method. What are the typical mass transitions for Teneligliptin and this compound?
A4: For the simultaneous determination of Teneligliptin and its major active metabolite, Teneligliptin sulfoxide, in human plasma using LC-MS/MS, the following multiple reaction monitoring (MRM) transitions in positive ion mode are commonly used:
-
Teneligliptin: m/z 427.2 → 243.1
-
This compound: m/z 435.2 → 251.3
-
Teneligliptin Sulfoxide: m/z 443.2 → 68.2
Q5: What are some common causes of variability in the internal standard (this compound) response?
A5: Variability in the internal standard response can arise from several sources. These include issues with sample processing, instrument malfunction, poor quality of lab supplies, and analyst operational errors. Specific to LC-MS/MS analysis, matrix effects, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the internal standard, are a significant concern. Hemolysis in plasma samples is a known cause of matrix interference.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. A common mobile phase for Teneligliptin analysis is a mixture of methanol and a phosphate buffer (e.g., pH 3). Experiment with different ratios to improve peak shape and resolution. |
| Column Degradation | Ensure the column is not old or contaminated. Flush the column with an appropriate solvent. If the problem persists, replace the column. A C18 column is frequently used for Teneligliptin separation. |
| Incorrect Flow Rate | Optimize the flow rate. A flow rate of 0.8 ml/min to 1.0 ml/min is often reported. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
Issue 2: Inconsistent Quantification and High Variability
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Review your sample collection and preparation protocol. Ensure samples are kept on ice and processed promptly. Consider adding antioxidants and enzyme inhibitors if degradation is suspected. |
| Internal Standard Issues | Verify the concentration and purity of your this compound internal standard solution. Ensure consistent addition of the IS to all samples, standards, and quality controls. |
| Matrix Effects | Evaluate for matrix effects by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample. If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation) or modifying the chromatographic conditions to separate the analyte from interfering components. |
| Instrument Instability | Check the stability of the mass spectrometer and HPLC system. Run system suitability tests to ensure consistent performance. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for Teneligliptin Quantification
This protocol is a general guideline for the preparation of plasma samples for LC-MS/MS analysis.
Materials:
-
Human plasma collected in K2-EDTA tubes
-
This compound internal standard solution
-
Ice-cold acetonitrile
-
Vortex mixer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike with an appropriate volume of this compound internal standard solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile for protein precipitation (a 3:1 ratio of acetonitrile to plasma).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes in a refrigerated centrifuge to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Protocol 2: RP-HPLC Method for Teneligliptin Analysis
This protocol provides a starting point for developing an RP-HPLC method for the determination of Teneligliptin.
| Parameter | Condition |
| Column | C18 (e.g., 250mm x 4.6ID, 5 micron particle size) |
| Mobile Phase | Methanol:Phosphate buffer pH 3 (70:30 v/v) |
| Flow Rate | 0.8 ml/min |
| Injection Volume | 20 µl |
| Detection Wavelength | 246 nm |
| Column Temperature | Ambient or controlled at 30°C |
Quantitative Data Summary
Table 1: Teneligliptin Stability under Forced Degradation Conditions
| Stress Condition | Reagents and Duration | Observed Degradation (%) |
| Acidic | 0.1N HCl at 35°C for 48 hours | No significant degradation |
| Alkaline | 0.1N NaOH at 35°C for 48 hours | Significant degradation |
| Oxidative | 3% H₂O₂ at 35°C for 48 hours | Significant degradation |
| Thermal | 105°C for 6 hours | Significant degradation |
| Photolytic | UV light (365 nm) for 48 hours | No significant degradation |
Table 2: Linearity and Detection Limits for Teneligliptin Analytical Methods
| Analytical Method | Linearity Range (µg/ml) | LOD (µg/ml) | LOQ (µg/ml) | Reference |
| RP-HPLC | 10 - 50 | 0.109 | 0.3305 | |
| UV Spectroscopy | 10 - 50 | 2.25 | 6.83 | |
| RP-HPLC | 5 - 30 | - | - | |
| RP-HPLC | 25 - 150 | - | - |
Visualizations
Caption: Experimental workflow for the quantification of Teneligliptin in plasma using this compound.
References
Technical Support Center: Optimizing Animal Studies with Teneligliptin D8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving Teneligliptin D8.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal studies?
A1: this compound is a deuterated form of Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. The "D8" indicates that eight hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. In animal studies, particularly in pharmacokinetic and bioanalytical assays, this compound is used as an internal standard.[1][2] Because it is nearly identical to Teneligliptin in its chemical and physical properties, it can be added in a known quantity to biological samples to accurately quantify the concentration of Teneligliptin, correcting for variability during sample processing and analysis.[3][4][5]
Q2: What is the mechanism of action of Teneligliptin?
A2: Teneligliptin inhibits the DPP-4 enzyme, which is responsible for breaking down incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin increases the levels of active incretins. This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion, ultimately resulting in lower blood glucose levels.
Q3: What are the common sources of variability in animal studies?
A3: Variability in animal studies can stem from three main sources: the experimenter, inherent differences between animals, and environmental factors. Experimenter-related variability can arise from inconsistent handling, injection techniques, or measurement procedures. Inherent animal variability includes genetic background, sex, age, and body weight. Environmental factors such as housing conditions, diet, light cycles, and even the microbiome can significantly influence experimental outcomes.
Q4: How does this compound help in minimizing variability?
A4: this compound is primarily used in bioanalysis to minimize analytical variability. When quantifying Teneligliptin levels in plasma or tissue samples using methods like liquid chromatography-mass spectrometry (LC-MS), this compound is added as an internal standard. It co-elutes with Teneligliptin and has a similar ionization response, allowing it to correct for variations in sample extraction, injection volume, and instrument response. This ensures that the measured concentration of Teneligliptin is accurate and precise.
Section 2: Troubleshooting Guides
Issue 1: High Variability in Baseline Blood Glucose Levels
Question: We are observing significant variability in fasting blood glucose levels in our animals before administering Teneligliptin. What could be the cause and how can we reduce this?
Answer: High variability in baseline glucose is a frequent issue in rodent studies. Several factors can contribute to this:
-
Inconsistent Fasting: Rodents have high metabolic rates, and the duration of fasting greatly affects blood glucose.
-
Stress: Handling and blood sampling can induce stress, leading to elevated glucose levels.
-
Blood Sampling Technique: Inconsistent sampling methods can lead to variable results.
-
Glucometer Accuracy: Portable glucometers may have inherent variability.
| Troubleshooting Step | Recommendation |
| Standardize Fasting Period | Implement a strict and consistent fasting schedule for all animals. For mice, a 4-6 hour fast is often sufficient. Ensure all animals have access to water. |
| Acclimatize Animals | Allow animals to acclimate to the experimental procedures, including handling and the blood sampling technique, for several days before the study begins. |
| Consistent Blood Sampling | Use a uniform blood sampling technique for all animals, such as from the tail vein. Avoid excessive squeezing of the tail. |
| Validate Glucometer | If possible, validate your glucometer against a reference laboratory method using plasma or serum samples. Use the same device and batch of test strips for all measurements. |
Issue 2: Lack of Significant Blood Glucose Reduction with Teneligliptin
Question: Our Teneligliptin-treated group is not showing a significant decrease in blood glucose compared to the vehicle-treated diabetic control group. What are the possible reasons?
Answer: An apparent lack of efficacy can be due to several factors related to the drug, the animal model, or the experimental protocol:
-
Inappropriate Dosing or Formulation: The dose may be too low for the specific animal model, or the drug may not be properly dissolved or suspended.
-
Timing of Administration and Sampling: The peak effect of the drug might be missed if blood glucose is measured at the wrong time points.
-
Severity of Diabetes Model: In models with severe destruction of pancreatic beta-cells, the insulin-stimulating effect of Teneligliptin will be diminished.
| Troubleshooting Step | Recommendation |
| Verify Dose and Formulation | Review the literature for effective dose ranges in your specific animal model; doses of 1 to 60 mg/kg/day have been used in mice and rats. Ensure Teneligliptin is fully dissolved or homogeneously suspended in the vehicle (e.g., water, 0.5% CMC) right before administration. |
| Optimize Timing | In rats, peak plasma concentrations of Teneligliptin are reached about one hour after oral administration. Conduct a pilot study to determine the optimal time points for blood glucose measurement post-dosing (e.g., 1, 2, 4, 6, and 8 hours). |
| Characterize Animal Model | Ensure the chosen diabetic animal model is appropriate for studying a DPP-4 inhibitor. Models with some remaining beta-cell function are more suitable. |
Issue 3: Inconsistent Bioanalytical Results for Teneligliptin Quantification
Question: We are using this compound as an internal standard, but our LC-MS results for Teneligliptin concentration are still highly variable. What could be the problem?
Answer: Even with a deuterated internal standard, variability can arise from the bioanalytical method itself.
-
Suboptimal Sample Preparation: Incomplete extraction or the presence of interfering substances from the biological matrix can affect results.
-
Chromatographic Issues: Poor peak shape or co-elution with other compounds can lead to inaccurate integration.
-
Mass Spectrometer Settings: Inappropriate ionization or fragmentation parameters can reduce sensitivity and precision.
| Troubleshooting Step | Recommendation |
| Optimize Sample Extraction | Test different protein precipitation and liquid-liquid extraction methods to ensure efficient and clean sample preparation. |
| Refine HPLC Method | Adjust the mobile phase composition, gradient, and column type to achieve good chromatographic separation and peak shape for both Teneligliptin and this compound. |
| Tune Mass Spectrometer | Optimize the mass spectrometer parameters, including ionization source settings and collision energies, to maximize the signal for both the analyte and the internal standard. |
Section 3: Experimental Protocols & Visualizations
Teneligliptin Signaling Pathway
Teneligliptin's mechanism of action involves the inhibition of the DPP-4 enzyme, which leads to an increase in active incretin hormones (GLP-1 and GIP). These hormones then act on pancreatic islets to increase insulin secretion and decrease glucagon secretion in a glucose-dependent manner.
Caption: Mechanism of action of Teneligliptin.
Protocol: Induction of Type 2 Diabetes in Mice using Streptozotocin (STZ)
This protocol describes a common method for inducing a model of type 2 diabetes in mice, which is suitable for testing the efficacy of Teneligliptin.
-
Animal Preparation: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.
-
STZ Solution Preparation: Immediately before use, dissolve streptozotocin (STZ) in cold 0.1 M sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. Keep the solution on ice and protected from light.
-
STZ Administration: Administer STZ via intraperitoneal (IP) injection at a dose of 50-60 mg/kg body weight for five consecutive days.
-
Blood Glucose Monitoring: 72 hours after the final STZ injection, measure blood glucose from the tail vein. Continue to monitor weekly.
-
Confirmation of Diabetes: Mice with fasting blood glucose levels consistently above 250-300 mg/dL are considered diabetic and can be used for the study.
Workflow for Troubleshooting Lack of Efficacy
This diagram outlines a logical workflow for troubleshooting experiments where Teneligliptin does not produce the expected hypoglycemic effect.
Caption: Troubleshooting workflow for Teneligliptin efficacy.
Protocol: Bioanalytical Quantification of Teneligliptin using this compound
This protocol provides a general workflow for the quantification of Teneligliptin in plasma samples using this compound as an internal standard.
-
Sample Collection: Collect blood samples from animals at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of this compound solution (internal standard).
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mobile phase and gradient to achieve good separation of Teneligliptin and this compound.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both Teneligliptin and this compound.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio of Teneligliptin to this compound.
-
Construct a calibration curve using standards of known Teneligliptin concentrations.
-
Determine the concentration of Teneligliptin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Bioanalytical Workflow using a Deuterated Internal Standard
This diagram illustrates the key steps in a bioanalytical workflow for quantifying a drug using a deuterated internal standard like this compound.
Caption: Bioanalytical workflow with an internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Teneligliptin Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Teneligliptin and its deuterated internal standard, Teneligliptin D8. The focus is on optimizing the calibration curve, which is analogous to a dose-response curve in the context of bioanalytical method development.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in our experiments?
This compound is a deuterated form of Teneligliptin. In bioanalytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), it is typically used as an internal standard (IS). The purpose of an IS is to correct for variations in sample preparation and instrument response, ensuring accurate quantification of the analyte (Teneligliptin). It is not expected to have a pharmacological effect and therefore a "dose-response curve" in the traditional sense is not generated for this compound. Instead, a constant amount is added to all samples and calibration standards.
Q2: What is the mechanism of action of Teneligliptin?
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control in patients with type 2 diabetes mellitus.[1][2]
Q3: What are the key parameters to consider when developing a calibration curve for Teneligliptin?
A robust calibration curve is essential for accurate quantification. Key parameters include:
-
Linearity: The range of concentrations over which the instrument response is directly proportional to the concentration of the analyte.
-
Accuracy and Precision: How close the measured values are to the true values and to each other, respectively.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Weighting factor: Often, a weighting factor (e.g., 1/x or 1/x²) is used in the linear regression to ensure a good fit across the entire concentration range.
Troubleshooting Guide
Issue 1: Poor Linearity of the Calibration Curve
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | Ensure the selected concentration range is within the linear dynamic range of the instrument. Test a wider range of concentrations to determine the linear portion. |
| Matrix Effects | Matrix components from the biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering substances. |
| Incorrect Internal Standard Concentration | The concentration of the internal standard should be consistent across all samples and standards and should provide a stable and appropriate signal intensity. Verify the concentration and preparation of the this compound working solution. |
| Detector Saturation | At high concentrations, the detector may become saturated, leading to a non-linear response. Dilute the upper-end calibration standards and re-analyze. |
| Suboptimal LC-MS/MS Parameters | The ionization source parameters (e.g., temperature, gas flows) and mass spectrometer settings (e.g., collision energy, declustering potential) can affect linearity. These parameters should be optimized for both Teneligliptin and this compound. |
Issue 2: High Variability (Poor Precision) in Replicate Samples
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent and precise pipetting and handling throughout the sample preparation process. Use calibrated pipettes and follow the protocol strictly. |
| LC System Issues | Inconsistent retention times and peak shapes can lead to variability. Check for leaks in the LC system, ensure proper mobile phase composition and degassing, and inspect the column for degradation. |
| MS System Instability | Fluctuations in the mass spectrometer's performance can cause signal instability. Perform instrument tuning and calibration as recommended by the manufacturer. |
| Improper Integration of Chromatographic Peaks | Inconsistent peak integration will lead to variable results. Review the integration parameters and manually inspect the integration of each peak to ensure consistency. |
Issue 3: Inaccurate Results (Poor Accuracy)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect Preparation of Calibration Standards | Verify the concentration of the stock solutions and the accuracy of the serial dilutions used to prepare the calibration standards. |
| Degradation of Analyte or Internal Standard | Teneligliptin or this compound may be unstable under certain storage or experimental conditions. Investigate the stability of the compounds in the biological matrix and under the analytical conditions. |
| Cross-talk between MRM Transitions | If monitoring multiple analytes, ensure that there is no interference between the different multiple reaction monitoring (MRM) transitions. Optimize the dwell times and inter-scan delays. |
| Use of an Inappropriate Regression Model | A simple linear regression may not be appropriate for all calibration curves. Consider using a weighted linear regression (e.g., 1/x or 1/x²) to improve accuracy, especially at the lower end of the curve. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Teneligliptin and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions of Teneligliptin by serial dilution of the stock solution. Prepare a separate working solution of this compound (internal standard).
-
Spiking: Spike the appropriate volume of the Teneligliptin working solutions into blank biological matrix (e.g., plasma) to create calibration standards at the desired concentrations.
-
Internal Standard Addition: Add a fixed volume of the this compound working solution to all calibration standards, quality control (QC) samples, and unknown samples.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Sample Aliquot: To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of action of Teneligliptin as a DPP-4 inhibitor.
Caption: General workflow for the bioanalysis of Teneligliptin.
Caption: Troubleshooting logic for common bioanalytical issues.
References
Validation & Comparative
Validation of Teneligli-ptin D8 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Teneligliptin D8 and other internal standards used in the bioanalytical quantification of Teneligliptin. The selection of an appropriate internal standard (IS) is critical for accurate and reliable quantification of analytes in biological matrices by compensating for variability in sample preparation and instrument response. This document presents a detailed overview of the validation of this compound and compares its performance with alternative internal standards, supported by experimental data from various studies.
Executive Summary
This compound, a deuterated analog of Teneligliptin, is a widely accepted internal standard for the LC-MS/MS quantification of Teneligliptin in biological samples. Its structural similarity and co-eluting properties with the analyte make it an ideal IS, effectively correcting for matrix effects and variations in extraction recovery and ionization efficiency. This guide also evaluates the performance of other compounds that have been used as internal standards for Teneligliptin analysis, including Ertugliflozin, Eplerenone, and Sitagliptin, providing researchers with the necessary data to make informed decisions for their specific analytical needs.
Performance Comparison of Internal Standards
The following tables summarize the validation parameters for bioanalytical methods developed for Teneligliptin using different internal standards.
Table 1: Method Validation Parameters for Teneligliptin Quantification using this compound as an Internal Standard
| Validation Parameter | Result |
| Linearity Range | 0.5 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | Within ± 15% of the nominal concentration |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal |
Table 2: Method Validation Parameters for Teneligliptin Quantification using Alternative Internal Standards
| Internal Standard | Linearity Range (Teneligliptin) | Correlation Coefficient (r²) | Accuracy & Precision | LLOQ (Teneligliptin) |
| Ertugliflozin [1] | 0.5–20 ng/ml[1] | Not explicitly stated | Accuracy: 95.41% - 97.29%; Precision: (%CV) within acceptable limits[1] | 0.5 ng/ml[1] |
| Eplerenone [2] | 1–100 μg/mL (in pharmaceutical formulations) | 0.9999 | Accurate and precise | 0.8134 μg/mL (in pharmaceutical formulations) |
| Sitagliptin | 7.20 to 470 ng/ml | > 0.99 | Accuracy: 90% - 110%; Precision: (%CV) < 5% | 7.20 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Teneligliptin Quantification using this compound as Internal Standard (LC-MS/MS)
-
Sample Preparation: Protein precipitation. To a plasma sample, an appropriate amount of this compound working solution is added, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged. The supernatant is then evaporated and reconstituted in the mobile phase for injection.
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Teneligliptin: m/z 427.2 → 243.1
-
This compound: m/z 435.2 → 251.3
-
-
Method 2: Teneligliptin Quantification using Ertugliflozin as Internal Standard (LC-MS/MS)
-
Sample Preparation: Protein precipitation extraction.
-
Chromatographic Conditions:
-
Column: Zorbax SB C18 column (250x4.6 mm, 5µ).
-
Mobile Phase: Isocratic elution with 0.1% perchloric acid and acetonitrile (70:30, v/v).
-
Run Time: 10 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization.
-
Detection: Mass analysis ion pairs.
-
Method 3: Teneligliptin Quantification using Eplerenone as Internal Standard (HPLC)
-
Sample Preparation: Suitable extraction for pharmaceutical formulations.
-
Chromatographic Conditions:
-
Column: Agilent column.
-
Mobile Phase: Methanol and formic acid mixture.
-
Flow Rate: 0.4 ml/min.
-
Detection: UV at 244 nm.
-
Retention Times: Teneligliptin at 5.099 min and Eplerenone at 8.535 min.
-
Method 4: Teneligliptin Quantification using Sitagliptin as Internal Standard (RP-HPLC)
-
Sample Preparation: Liquid-liquid extraction from rabbit plasma.
-
Chromatographic Conditions:
-
Column: Thermo C18 (4.6×100 mm, 5µ).
-
Mobile Phase: Methanol and 5mM potassium phosphate buffer (60:40 v/v).
-
Flow Rate: 1 mL/min.
-
Retention Times: Teneligliptin at 3.9 min and Sitagliptin at 2.2 min.
-
Mandatory Visualizations
Caption: Experimental workflow for the bioanalytical method validation of Teneligliptin using an internal standard.
Caption: Logical relationship illustrating the role of an internal standard in achieving accurate quantification.
References
A Comparative Analysis of Deuterated (D8) and Non-Deuterated Teneligliptin: A Guide for Researchers
This guide provides a detailed comparative analysis of Teneligliptin-D8 and its non-deuterated counterpart, Teneligliptin. The focus is on the potential impact of deuteration on the drug's metabolic stability and pharmacokinetic profile, supported by experimental data and methodologies relevant to researchers, scientists, and drug development professionals.
Introduction to Teneligliptin and the Role of Deuteration
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] It enhances the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The metabolic fate of a drug is a critical determinant of its efficacy and safety. Teneligliptin is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenase 3 (FMO3).[2][3]
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[4] By strategically placing deuterium at sites of metabolic attack, it is possible to reduce the rate of drug metabolism, potentially leading to a longer half-life, increased systemic exposure, and a more favorable dosing regimen.
Comparative Data: Teneligliptin vs. Teneligliptin D8
The theoretical advantages of deuteration on Teneligliptin's metabolic stability can be inferred from its known metabolic pathways. The major metabolite of Teneligliptin is a thiazolidine-1-oxide derivative (M1), formed through oxidation.[3] This metabolic process is mediated by CYP3A4 and FMO3. Deuteration of the chemical moieties susceptible to enzymatic oxidation could potentially slow down the formation of M1, thereby increasing the half-life of the parent drug.
Table 1: Key Properties of Non-Deuterated Teneligliptin and Predicted Effects of Deuteration
| Property | Non-Deuterated Teneligliptin | Predicted Impact on this compound | Rationale |
| Primary Metabolizing Enzymes | CYP3A4 and FMO3 | Slower metabolism by CYP3A4 and FMO3 | Kinetic Isotope Effect (KIE) due to stronger C-D bonds at metabolic sites. |
| Major Metabolite | Thiazolidine-1-oxide (M1) | Reduced rate of M1 formation | Slower enzymatic oxidation at the thiazolidine ring or other susceptible positions. |
| Plasma Half-life (t½) | Approximately 24 hours | Potentially longer half-life | Reduced metabolic clearance would lead to a longer residence time in the body. |
| Systemic Exposure (AUC) | Drug-specific | Potentially increased AUC | Slower metabolism would result in a higher concentration of the drug over time. |
| Clinical Use | Treatment of Type 2 Diabetes Mellitus | Primarily used as an internal standard in analytical assays | Its distinct mass allows for accurate quantification of the non-deuterated drug. |
Signaling Pathway and Metabolic Fate
Teneligliptin's therapeutic effect is mediated through the inhibition of DPP-4, which leads to an enhancement of the incretin signaling pathway. The metabolic pathway of Teneligliptin primarily involves its conversion to the M1 metabolite.
Caption: Teneligliptin's Mechanism of Action via DPP-4 Inhibition.
Caption: Metabolic Fate of Non-deuterated Teneligliptin.
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine the in vitro metabolic stability of deuterated and non-deuterated Teneligliptin in human liver microsomes.
Materials:
-
Teneligliptin and this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Teneligliptin and this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound (Teneligliptin or this compound) and the NADPH regenerating system to the HLM suspension.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard (for non-deuterated Teneligliptin analysis, this compound can be used).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
References
- 1. ijpscr.info [ijpscr.info]
- 2. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of the dipeptidyl peptidase IV inhibitor teneligliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Cross-Validation of Teneligliptin Using LC-MS/MS and RP-HPLC Methods
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides a detailed comparison of two widely used analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), for the bioanalysis of Teneligliptin. A key focus is placed on the use of Teneligliptin D8 as a deuterated internal standard in the highly specific and sensitive LC-MS/MS methodology.
This comparison summarizes critical performance data from validated methods, offering insights into their respective strengths and applications in pharmacokinetic and bioequivalence studies. Detailed experimental protocols are provided to facilitate method replication and cross-validation efforts.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the study, including desired sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of a validated LC-MS/MS method utilizing this compound and a representative validated RP-HPLC method for the determination of Teneligliptin in plasma.
| Parameter | LC-MS/MS Method (with this compound) | RP-HPLC Method (with Sitagliptin as Internal Standard) |
| Linearity Range | 5 - 1000 ng/mL[1] | 7.20 - 470 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 7.20 ng/mL[2] |
| Accuracy (%) | Within ±15% of nominal concentration[1] | 90 - 110% of nominal concentration |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | Inter-day CV < 5% |
| Recovery (%) | > 85% | > 82% |
| Internal Standard | This compound | Sitagliptin |
| Metabolite Quantification | Yes (Teneligliptin sulfoxide) | No |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and RP-HPLC assays are outlined below, providing a framework for laboratory implementation and cross-validation studies.
LC-MS/MS Method for Teneligliptin and Teneligliptin Sulfoxide in Human Plasma
This method allows for the simultaneous determination of Teneligliptin and its major active metabolite, Teneligliptin sulfoxide, offering a comprehensive pharmacokinetic profile.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection:
-
Mode: Positive Ion Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Teneligliptin: m/z 427.2 → 243.1
-
This compound: m/z 435.2 → 251.3
-
Teneligliptin Sulfoxide: m/z 443.2 → 68.2
-
RP-HPLC Method for Teneligliptin in Rabbit Plasma
This method provides a reliable and cost-effective alternative for the quantification of Teneligliptin in plasma samples.
1. Sample Preparation:
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (Sitagliptin).
-
Precipitate proteins by adding 1.0 mL of acetonitrile.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Thermo C18 (4.6 x 100 mm, 5µ).
-
Mobile Phase: Methanol and 5mM potassium phosphate buffer (60:40 v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 246 nm.
-
Injection Volume: 20 µL.
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in each analytical method.
References
- 1. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN USING RP-HPLC IN RABBIT PLASMA | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of Teneligliptin and Other DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other prominent members of its class. The information presented is collated from various clinical and preclinical studies to offer a comprehensive assessment for research and development purposes. This document summarizes key performance indicators, details the experimental methodologies used for these evaluations, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). They exert their therapeutic effect by preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1] Teneligliptin is a notable member of this class, demonstrating comparable, and in some instances, superior efficacy in glycemic control when compared to other DPP-4 inhibitors.[2][3] Studies, including head-to-head trials and meta-analyses, indicate that Teneligliptin effectively reduces glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).[3][4] Furthermore, its distinct chemical structure and pharmacokinetic profile contribute to its potent and sustained DPP-4 inhibition.
Data Presentation
The following tables summarize the comparative efficacy of Teneligliptin against other widely used DPP-4 inhibitors based on key glycemic control parameters and in vitro enzyme inhibition.
Table 1: Comparative Efficacy in Glycemic Control
| DPP-4 Inhibitor | Duration of Study | Change in HbA1c (%) | Change in Fasting Plasma Glucose (FPG) (mg/dL) |
| Teneligliptin | 24 Weeks | -0.78 to -1.03 | -22.42 to -44.0 |
| 52 Weeks | -0.52 to -0.9 | Significant reduction maintained | |
| 3 Years | -0.70 | Not specified | |
| Sitagliptin | 24 Weeks | -0.79 to -1.02 | Reduction reported |
| 52 Weeks | Sustained improvement reported | Not specified | |
| Vildagliptin | 24 Weeks | -0.70 to -1.42 | -25.74 |
| Linagliptin | 24 Weeks | Further -0.4% reduction on switching to Teneligliptin | Further -8.5 mg/dL reduction on switching to Teneligliptin |
| Saxagliptin | 18 Weeks | -0.52 (in combination with metformin) | Not specified |
| Alogliptin | Not specified | Not specified | Not specified |
Note: The data presented are aggregated from multiple studies and may not be from direct head-to-head comparisons unless specified. Efficacy can vary based on baseline glycemic control, patient population, and concomitant medications.
Table 2: Comparative In Vitro Potency and Selectivity (IC50 values in nM)
| DPP-4 Inhibitor | DPP-4 | DPP-8 | DPP-9 |
| Teneligliptin | ~1 | 189 | 150 |
| Sitagliptin | 27 | >10,000 | >10,000 |
| Vildagliptin | 34 | 2,200 | 230 |
| Saxagliptin | ~50 | Not specified | Not specified |
| Linagliptin | 0.14 | Not specified | Not specified |
| Alogliptin | 7 | >100,000 | >100,000 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. Selectivity is crucial as inhibition of DPP-8 and DPP-9 has been associated with potential adverse effects in preclinical studies.
Experimental Protocols
Protocol for Randomized Controlled Trials (RCTs) of DPP-4 Inhibitors
This section outlines a generalized protocol for clinical trials designed to evaluate the efficacy and safety of DPP-4 inhibitors in patients with type 2 diabetes.
-
Study Design: A multi-center, prospective, randomized, double-blind, placebo-controlled or active-comparator, parallel-group study.
-
Patient Population: Adults (typically 18-75 years) with a diagnosis of type 2 diabetes mellitus, who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) despite diet and exercise, or on a stable dose of metformin.
-
Inclusion Criteria: Confirmed diagnosis of T2DM, stable body weight, and adherence to a stable dose of any background antidiabetic therapy for a specified period (e.g., 8-12 weeks) prior to screening.
-
Exclusion Criteria: History of type 1 diabetes, diabetic ketoacidosis, severe renal or hepatic impairment, and use of other investigational drugs.
-
Intervention: Patients are randomized to receive a once-daily oral dose of the investigational DPP-4 inhibitor (e.g., Teneligliptin 20 mg), a placebo, or an active comparator (e.g., another DPP-4 inhibitor) for a specified duration (e.g., 12, 24, or 52 weeks).
-
Primary Endpoint: The primary efficacy endpoint is the change in HbA1c from baseline to the end of the treatment period.
-
Secondary Endpoints: Secondary endpoints typically include the change in fasting plasma glucose (FPG) and postprandial glucose (PPG) from baseline, the proportion of patients achieving a target HbA1c level (e.g., <7.0%), and changes in body weight.
-
Safety Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests (including hematology, blood chemistry, and urinalysis), vital signs, and physical examinations. The incidence of hypoglycemia is a key safety endpoint.
-
Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using an analysis of covariance (ANCOVA) model with the baseline HbA1c as a covariate.
Protocol for In Vitro DPP-4 Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the in vitro potency of DPP-4 inhibitors.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DPP-4 enzyme.
-
Materials:
-
Recombinant human DPP-4 enzyme.
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0).
-
Test compounds (DPP-4 inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., Sitagliptin).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
A solution of the recombinant human DPP-4 enzyme is prepared in the assay buffer.
-
Serial dilutions of the test compounds are prepared in the assay buffer.
-
In the wells of a 96-well microplate, the DPP-4 enzyme solution is added, followed by the various concentrations of the test compounds or the positive control. Control wells contain the enzyme and the solvent without any inhibitor.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the fluorogenic DPP-4 substrate to all wells.
-
The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of DPP-4 Inhibitors
Caption: Signaling pathway of DPP-4 inhibitors in glucose homeostasis.
Generalized Workflow for Comparative Clinical Trials of DPP-4 Inhibitors
References
- 1. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: A 12-Week Interim Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Teneligliptin D8: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Teneligliptin D8, ensuring compliance and minimizing risk.
This compound, a deuterated analog of the antidiabetic drug Teneligliptin, requires careful handling and disposal due to its nature as a pharmaceutical-related compound of unknown potency. While not formally classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is imperative to follow stringent disposal protocols to prevent environmental contamination and potential physiological effects.[1]
Core Disposal Procedures
Adherence to federal, state, and local regulations is paramount in the disposal of this compound.[1][2] The primary recommended methods for disposal are through a licensed chemical destruction plant or by controlled incineration.
Step-by-Step Disposal Protocol:
-
Initial Assessment: Identify all expired or excess this compound materials and any contaminated items, such as personal protective equipment (PPE), empty containers, and cleaning materials.
-
Segregation and Containment:
-
Carefully collect and segregate this compound waste from other laboratory waste streams.
-
Place the waste in suitable, clearly labeled, and closed containers to prevent leakage or spillage.[3]
-
-
Contact a Licensed Disposal Company:
-
Engage a licensed hazardous material disposal company to handle the collection and final disposal of the this compound waste.[1]
-
Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties.
-
-
On-Site Handling and Storage (Prior to Disposal):
-
Store the contained waste in a designated, secure area away from incompatible materials, such as strong oxidizing agents.
-
Ensure the storage area is cool, well-ventilated, and protected from direct sunlight and sources of ignition.
-
-
Disposal Methodologies:
-
Incineration: The preferred method of disposal is incineration in a licensed facility equipped with an afterburner and scrubber to manage emissions.
-
Chemical Destruction Plant: Alternatively, the material can be sent to a licensed chemical destruction plant for appropriate treatment and disposal.
-
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself. This includes triple-rinsing containers where appropriate and puncturing them to prevent reuse before disposal in a sanitary landfill, or opting for controlled incineration.
-
Spill Management:
-
In the event of a spill, prevent the material from entering drains, water courses, or the soil.
-
Absorb spills with an inert, non-combustible material (e.g., diatomite, universal binders) and collect for disposal according to the procedures outlined above.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
